PTAD-PEG4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35N5O9 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide |
InChI |
InChI=1S/C22H35N5O9/c1-31-19-16-17(27-21(29)25-26-22(27)30)2-3-18(19)36-9-6-24-20(28)4-7-32-10-12-34-14-15-35-13-11-33-8-5-23/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
HQJWJJCKCLZBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism and Application of PTAD-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTAD-PEG4-amine, detailing its chemical mechanism of action, core applications in bioconjugation, and its role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).
Introduction: Redefining the "Mechanism of Action"
This compound is a heterobifunctional linker, a chemical tool of increasing importance in the field of bioconjugation. Unlike a therapeutic drug, its "mechanism of action" is not biological but chemical. It is engineered to selectively react with tyrosine residues on proteins, enabling the stable linkage of these proteins to other molecules. This guide will focus on this chemical mechanism and its primary application in the construction of antibody-drug conjugates (ADCs).[1][2][3]
The molecule consists of three key components: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group for tyrosine-specific reactions, a 4-unit polyethylene glycol (PEG) spacer, and a terminal amine group for payload attachment.[4][5] This structure makes it an ideal reagent for creating precisely engineered bioconjugates.
Chemical Properties and Structure
The utility of this compound is rooted in its distinct chemical properties. The table below summarizes its key quantitative and qualitative characteristics based on available data.
| Property | Value | Source |
| Molecular Formula | C22H35N5O9 | |
| Molecular Weight | 513.54 g/mol | |
| Appearance | Powder | |
| Solubility | 10 mM in DMSO | |
| Purity | ≥95% | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| Reactive Groups | PTAD (targets tyrosine), Amine (for payload conjugation) | |
| Linker Type | Cleavable ADC Linker |
Below is a diagram illustrating the molecular structure of this compound, highlighting its functional components.
Caption: Molecular components of this compound.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering.
Core Mechanism: The Tyrosine Click Reaction
The primary mechanism of action of this compound is the "tyrosine click reaction". This is a highly selective and efficient bioorthogonal reaction where the PTAD moiety reacts with the phenolic side chain of tyrosine residues on a protein.
Key features of this reaction include:
-
Chemoselectivity : The reaction is highly specific for tyrosine, with minimal cross-reactivity with other amino acids like cysteine and lysine.
-
Stability : The resulting linkage is more stable than traditional maleimide-based conjugations, particularly across a range of pH values, temperatures, and in human plasma.
-
Bioorthogonality : The reaction proceeds in aqueous buffers under biologically compatible conditions without the need for heavy metal catalysts.
The diagram below illustrates the chemical transformation in the tyrosine click reaction.
References
An In-depth Technical Guide to PTAD Linker Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) has emerged as a powerful reagent in bioconjugation, enabling the highly selective and stable modification of proteins and other biomolecules. This technology, often referred to as the "tyrosine-click reaction," targets the phenolic side chain of tyrosine residues through a rapid and efficient aqueous ene-type reaction.[1] Its remarkable chemoselectivity, biocompatibility, and the stability of the resulting carbon-nitrogen linkage make it an invaluable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), protein PEGylation, and the attachment of molecular probes.[2][3][4] This guide provides a comprehensive overview of the core chemistry, quantitative performance metrics, detailed experimental protocols, and key applications of PTAD linkers.
Core Principles of PTAD Chemistry
PTAD linkers are versatile bioconjugation tools designed for the selective labeling of tyrosine residues on proteins, peptides, and small molecules.[2] The core of this technology is the PTAD moiety, which reacts specifically with the electron-rich phenol side chain of tyrosine, minimizing cross-reactivity with other amino acids.
Mechanism of Action: The Tyrosine-Click Reaction
The conjugation of PTAD to tyrosine proceeds via a rapid, ene-type cycloaddition reaction. This reaction is highly efficient and occurs under mild, aqueous conditions across a broad pH range (typically 6-9), without the need for metal catalysts. The reaction is often complete in under five minutes, a significant advantage for time-sensitive applications like radiolabeling. The resulting C-N bond is exceptionally stable across diverse pH levels and temperatures.
// Invisible nodes for layout edge[style=invis]; Tyrosine -> PTAD; } dott Caption: Core mechanism of the PTAD-tyrosine conjugation reaction.
Chemoselectivity and Specificity
One of the primary advantages of PTAD chemistry is its high selectivity for tyrosine residues. Studies have demonstrated that even in the presence of other potentially reactive amino acid side chains such as lysine, cysteine, and tryptophan, PTAD derivatives show a significant preference for tyrosine under aqueous buffered conditions. This specificity allows for more precise and controlled bioconjugation compared to less selective methods that target lysine or cysteine, which are often more abundant on a protein's surface.
Potential Side Reactions and Mitigation
A known potential side reaction involves the decomposition of the PTAD reagent in aqueous solutions to form a reactive isocyanate intermediate. This isocyanate can then react non-selectively with primary amines, such as the side chain of lysine residues or the N-terminus of the protein. This side reaction can be effectively suppressed by including an isocyanate scavenger in the reaction buffer. 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer is commonly used for this purpose, as its primary amine readily scavenges any isocyanate formed, preserving the chemoselectivity of the tyrosine labeling.
Data Presentation: Quantitative Analysis
The efficiency and stability of PTAD linkers have been quantitatively assessed in multiple studies. The data below is summarized from published literature to provide a basis for comparison.
Table 1: Reaction Efficiency and Conditions
| Parameter | Value / Condition | Source |
| Reaction Time | < 5 - 30 minutes | |
| Typical Yield (Peptides) | ~60% (purified) | |
| pH Range | 6.0 - 9.0 | |
| Temperature | Room Temperature | |
| Required Reagents | Activated PTAD, Buffered Saline (e.g., PBS, Tris) | |
| Catalyst Requirement | None (metal-free) | |
| Molar Excess (Reagent:Protein) | ~10-fold |
Table 2: Stability of PTAD-Tyrosine Conjugate
| Condition | Stability Result | Source |
| Extreme pH | Stable | |
| High Temperature | Stable (tested at 120°C) | |
| Human Serum/Plasma | Stable for extended periods | |
| Comparison to Maleimide | Significantly more robust than maleimide-cysteine linkage |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature. Researchers should optimize conditions for their specific protein and PTAD reagent.
Protocol 1: Activation of PTAD Precursor
Many PTAD linkers are supplied as their urazole precursor and require oxidation immediately before use.
-
Reagent Preparation : Prepare a stock solution of the urazole precursor (e.g., 100 mM in DMF or MeCN). Prepare a stock solution of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), at a slightly lower molar concentration (e.g., 98 mM in DMF).
-
Activation : Mix the urazole precursor and oxidant solutions at a 1:0.98 or 1:1 molar ratio.
-
Confirmation : Agitate the solution for several minutes. A distinct color change from colorless to a deep red or magenta indicates the formation of the active PTAD reagent.
-
Storage : Place the activated PTAD solution on ice and use within 30 minutes, as the reagent can decompose over time.
Protocol 2: Protein Conjugation with Activated PTAD
-
Protein Preparation : Prepare the target protein (e.g., antibody) in a suitable buffer. A mixed phosphate/Tris buffer or a Tris-only buffer at pH 7.4-8.0 is recommended to scavenge potential isocyanate byproducts. The protein concentration should be at least 1 mg/mL.
-
Conjugation Reaction : Add a 10-fold molar excess of the freshly activated PTAD reagent to the protein solution. Addition can be done in aliquots to ensure efficient mixing.
-
Incubation : Gently mix the reaction and incubate at room temperature for 15-60 minutes.
-
Purification : Remove excess, unreacted PTAD reagent and byproducts using a desalting column (e.g., Zeba Spin Desalting columns, 7k MWCO) or size-exclusion chromatography.
-
Characterization : Analyze the resulting conjugate to determine the degree of labeling using methods such as MALDI-TOF MS, UPLC-MS, or SDS-PAGE (if the linker contains a fluorescent tag).
Applications in Drug Development & Research
The unique properties of PTAD chemistry make it highly suitable for various applications in the development of targeted therapeutics and research tools.
// Define Nodes A [label="1. Select Target Antibody (mAb)\nand Payload (Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Synthesize PTAD-Linker-Payload\nConstruct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Activate PTAD Moiety\n(Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Conjugate to mAb\n(Tyrosine-Click Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purify ADC\n(e.g., Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterize ADC\n(Drug-to-Antibody Ratio, Purity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. In Vitro / In Vivo Testing", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges (Workflow) A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dott Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using PTAD.
Antibody-Drug Conjugates (ADCs)
PTAD chemistry provides a robust method for creating stable ADCs. By targeting tyrosine residues, it offers an alternative to more common cysteine and lysine conjugation strategies, potentially leading to more homogenous products with improved pharmacokinetic properties. For example, a PTAD derivative linked to the HIV inhibitor aplaviroc was successfully conjugated to the antibody trastuzumab, creating a potent ADC.
Protein PEGylation
PEGylation, the attachment of polyethylene glycol (PEG) chains to proteins, is used to improve the pharmacokinetic properties of therapeutic proteins. Traditional PEGylation often targets lysine residues, which can lead to heterogeneous mixtures of products due to the high abundance of lysines. PTAD-based PEGylation reagents allow for more selective attachment at tyrosine sites, resulting in a more defined and homogenous product profile, as demonstrated with the PEGylation of chymotrypsinogen.
Bioconjugation and Labeling
PTAD linkers are frequently synthesized with additional functional groups, such as azides or alkynes. This dual functionality allows for a two-step labeling strategy. First, the PTAD group is attached to a tyrosine residue. Then, the azide or alkyne handle can be used for subsequent bioorthogonal "click" chemistry reactions (e.g., CuAAC or SPAAC) to attach imaging agents, fluorescent dyes, or other probes.
// Main Nodes Title [label="Comparison: PTAD vs. Maleimide Chemistry", fontsize=16]; PTAD [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="PTAD Chemistry"]; Maleimide [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Maleimide Chemistry"];
// Attributes Table subgraph { rank = same; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [style=invis]; Attr_Target [label="Target Residue"]; Attr_Bond [label="Bond Stability"]; Attr_Selectivity [label="Selectivity"]; Attr_SideReaction [label="Key Side Reaction"];
}
// PTAD Attributes subgraph { rank = same; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis]; PTAD_Target [label="Tyrosine"]; PTAD_Bond [label="High (Stable to pH,\nserum, temperature)"]; PTAD_Selectivity [label="High"]; PTAD_SideReaction [label="Isocyanate Formation\n(scavenged by Tris)"];
}
// Maleimide Attributes subgraph { rank = same; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis]; Mal_Target [label="Cysteine (Thiol)"]; Mal_Bond [label="Moderate (Susceptible\nto retro-Michael elimination)"]; Mal_Selectivity [label="High (for free thiols)"]; Mal_SideReaction [label="Thioether Exchange\n(linker shuffling)"];
}
// Connections PTAD -> PTAD_Target [style=invis]; Maleimide -> Mal_Target [style=invis]; {rank=same; PTAD; Maleimide;}
// Edges to link attributes to main nodes edge[style=solid, color="#5F6368", constraint=false]; Attr_Target -- PTAD_Target; Attr_Target -- Mal_Target; Attr_Bond -- PTAD_Bond; Attr_Bond -- Mal_Bond; Attr_Selectivity -- PTAD_Selectivity; Attr_Selectivity -- Mal_Selectivity; Attr_SideReaction -- PTAD_SideReaction; Attr_SideReaction -- Mal_SideReaction; } dott Caption: Comparison of key features of PTAD and Maleimide chemistries.
Conclusion and Future Outlook
PTAD linker chemistry represents a significant advancement in the field of bioconjugation. Its ability to selectively and stably modify tyrosine residues under biocompatible conditions provides a powerful alternative to traditional conjugation methods. The speed of the reaction, the stability of the resulting linkage, and the high degree of chemoselectivity are key advantages that make it particularly suitable for the development of next-generation antibody-drug conjugates and other protein-based therapeutics. As research continues, the development of novel PTAD derivatives with enhanced properties and functionalities will further expand the toolkit available to scientists and drug developers, enabling the creation of more precise, stable, and effective bioconjugates.
References
An In-depth Technical Guide to PTAD-PEG4-amine for Tyrosine Selective Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTAD-PEG4-amine, a heterobifunctional linker designed for the selective modification of tyrosine residues on proteins, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). This document details the underlying chemistry, experimental protocols, and key considerations for the successful application of this technology.
Introduction to Tyrosine-Selective Bioconjugation
Site-specific bioconjugation is a cornerstone of modern drug development, enabling the precise attachment of therapeutic payloads, imaging agents, or other functional moieties to proteins.[] While lysine and cysteine residues have traditionally been the primary targets for conjugation, their high abundance (lysine) or the need for reducing interchain disulfide bonds (cysteine) can lead to heterogeneous products.[2] Tyrosine, with its unique phenolic side chain and relatively lower surface exposure, presents an attractive alternative for achieving greater site-selectivity and homogeneity in bioconjugates.[][3]
The "tyrosine click reaction" utilizing 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) reagents has emerged as a powerful tool for this purpose.[4] This reaction is known for its high selectivity for tyrosine, rapid kinetics, and the formation of a stable C-N bond under mild, aqueous conditions.
This compound: A Versatile Linker
This compound is a heterobifunctional linker that combines the tyrosine-reactive PTAD moiety with a primary amine, connected by a four-unit polyethylene glycol (PEG) spacer. This combination of features offers several advantages:
-
Tyrosine Selectivity: The PTAD group enables highly selective conjugation to tyrosine residues, minimizing off-target reactions with other amino acids like lysine and cysteine under optimized conditions.
-
PEG Spacer: The hydrophilic PEG4 linker enhances the solubility and stability of the resulting conjugate, can reduce aggregation, and may improve pharmacokinetic properties by providing a protective shield.
-
Amine Functionality: The terminal primary amine provides a versatile handle for the subsequent attachment of a wide range of molecules, such as cytotoxic drugs, fluorophores, or biotin, through well-established amine-reactive chemistries (e.g., NHS esters, isothiocyanates).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 513.54 g/mol | |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C, desiccated |
Mechanism of Action: The Tyrosine Click Reaction
The reaction between PTAD and the phenolic side chain of tyrosine is an ene-type reaction. The electron-deficient PTAD molecule acts as a potent enophile, reacting with the electron-rich phenol ring of tyrosine to form a stable carbon-nitrogen bond.
Caption: Mechanism of the PTAD-Tyrosine Click Reaction.
Potential Side Reactions
While the PTAD-tyrosine reaction is highly selective, potential side reactions can occur under certain conditions:
-
Isocyanate Formation: PTAD reagents can decompose in aqueous solutions to form a reactive isocyanate intermediate. This isocyanate can then react non-specifically with primary amines, such as the side chain of lysine residues. The inclusion of a small amount of Tris buffer can help to scavenge this reactive intermediate.
-
Tryptophan Modification: Although less favorable than the reaction with tyrosine, PTAD can also react with the indole side chain of tryptophan residues. This off-target labeling can be influenced by the pH of the reaction buffer.
Caption: Desired and Potential Side Reactions of PTAD Reagents.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in protein modification.
Activation of PTAD Reagent
PTAD reagents are typically supplied in their reduced (urazole) form and require activation to the reactive triazolinedione form immediately before use.
Materials:
-
This compound (reduced form)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ice bath
Protocol:
-
Prepare a stock solution of the reduced this compound in anhydrous DMF or MeCN (e.g., 10 mM).
-
Prepare a stock solution of DBH in anhydrous DMF or MeCN (e.g., 100 mM).
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add 0.98 molar equivalents of the DBH stock solution to the PTAD solution.
-
Vortex the mixture gently for approximately 5 minutes at room temperature. A color change from colorless to a deep red or pink indicates the formation of the active PTAD reagent.
-
Place the activated PTAD reagent on ice and use it for protein modification within 30 minutes.
Tyrosine-Selective Protein Modification
This protocol is a general guideline for the conjugation of the activated this compound to a protein containing surface-exposed tyrosine residues. Optimization of the protein concentration, reagent-to-protein molar ratio, and reaction time may be necessary for specific applications.
Materials:
-
Activated this compound solution (from section 4.1)
-
Protein solution (e.g., antibody) in a suitable buffer (see Table 2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the protein solution at a concentration of at least 1 mg/mL in the chosen reaction buffer.
-
Add a 10-fold molar excess of the activated this compound solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for up to 30 minutes.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purify the this compound conjugated protein from excess reagent and by-products using size-exclusion chromatography (SEC) or another suitable purification method.
Conjugation of a Payload to the Amine-Functionalized Protein
Once the protein is labeled with this compound, a payload with an amine-reactive group (e.g., an NHS ester) can be attached.
Materials:
-
This compound labeled protein
-
Amine-reactive payload (e.g., NHS-ester of a drug) dissolved in an anhydrous solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Purification system
Protocol:
-
Prepare the this compound labeled protein in the reaction buffer.
-
Add a molar excess of the amine-reactive payload solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or as recommended for the specific amine-reactive reagent.
-
Purify the final conjugate to remove unreacted payload and by-products.
Caption: General Experimental Workflow for Protein Modification.
Data Presentation and Analysis
Reaction Condition Optimization
The efficiency of the PTAD-tyrosine conjugation can be influenced by the reaction buffer. Studies have shown that phosphate buffers may lead to higher modification efficiency compared to Tris buffers, although the latter can help mitigate side reactions from isocyanate formation.
| Buffer System | Molar Ratio (PTAD:Tyrosine) | Tyrosine Modification Efficiency | Side Reaction with Lysine | Reference |
| Tris buffer/DMF | 4:1 | ~60% | Not reported | |
| Phosphate buffer/DMF | 4:1 | ~80% | Significant | |
| Phosphate buffer/Acetonitrile | 4:1 | ~90% | Minimal |
Characterization of Conjugates
Thorough characterization of the final conjugate is critical to ensure its quality and homogeneity.
-
Mass Spectrometry (MS): Intact mass analysis by ESI-MS can confirm the successful conjugation and determine the distribution of species with different numbers of attached linkers and/or payloads. Peptide mapping following enzymatic digestion can identify the specific tyrosine residues that have been modified.
-
Chromatography: Size-exclusion chromatography (SEC) is used to assess aggregation and for purification. Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs.
-
UV/Vis Spectroscopy: This can be used for a straightforward estimation of the average DAR, provided the extinction coefficients of the antibody and the payload are known at different wavelengths.
Applications in Drug Development
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). The ability to achieve site-selective conjugation to tyrosine residues can lead to more homogeneous ADCs with improved therapeutic indices compared to those produced by less selective methods. The PEG linker can enhance the pharmacokinetic profile of the ADC, potentially leading to a longer half-life and reduced clearance.
Caption: Structure of an ADC with a this compound derived linker.
Conclusion
This compound is a valuable reagent for the tyrosine-selective modification of proteins. Its application in the development of ADCs and other bioconjugates offers the potential for creating more homogeneous, stable, and efficacious therapeutic and diagnostic agents. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the successful implementation of this technology. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the capabilities of this compound for their specific applications.
References
An In-depth Technical Guide to the PTAD-PEG4-Amine Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of the PTAD-PEG4-amine crosslinker, a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a heterobifunctional crosslinker featuring a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step conjugation strategy, making it a versatile reagent in the construction of complex biomolecules.
The PTAD group exhibits a highly selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides. This reaction is chemoselective, proceeding efficiently in aqueous buffers over a broad pH range without the need for a metal catalyst.[1] The primary amine provides a reactive handle for the conjugation of a wide range of molecules, including cytotoxic drugs, imaging agents, or other biomolecules, typically through amide bond formation with activated carboxylic acids (e.g., NHS esters).
The integrated PEG4 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of ADCs.[2][3] The linkage formed between the PTAD group and tyrosine is notably stable under various conditions, including exposure to human blood plasma and extremes of pH and temperature, offering an advantage over less stable linkages like those formed with maleimides.[1][4]
Physicochemical and Reactive Properties
| Property | Value | Source |
| Molecular Formula | C22H35N5O9 | |
| Molecular Weight | 513.54 g/mol | |
| Physical Form | Oil | |
| Solubility | Soluble in MeOH, DMF, and DMSO | |
| Purity | >95% | |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | |
| PTAD Moiety Reactivity | Selective for tyrosine residues | |
| Amine Moiety Reactivity | Reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators), etc. |
Reaction Mechanism and Experimental Workflow
The use of this compound in ADC development follows a logical workflow. First, the payload (drug) is conjugated to the amine terminus of the crosslinker. Subsequently, the PTAD-linker-payload construct is reacted with the antibody, targeting its surface-exposed tyrosine residues.
Reaction of PTAD with Tyrosine
The reaction between the PTAD group and a tyrosine residue is an ene-type reaction. The electrophilic PTAD reacts with the electron-rich phenolic ring of tyrosine, resulting in a stable covalent bond.
References
The Role of PTAD-PEG4-Amine in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the demand for highly selective, stable, and efficient methods for linking biomolecules is paramount. PTAD-PEG4-amine has emerged as a powerful heterobifunctional linker, particularly valuable in the construction of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core attributes of this compound, its mechanism of action, and its application in bioconjugation, supported by quantitative data and detailed experimental protocols.
This compound incorporates two key functional moieties: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group and a primary amine, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] The PTAD group facilitates a highly selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides.[2][3] This tyrosine-selective conjugation offers a significant advantage over traditional methods that target more abundant residues like lysine or cysteine, enabling more controlled and site-specific modifications. The primary amine provides a versatile handle for the subsequent attachment of a wide range of molecules, such as cytotoxic drugs, imaging agents, or other probes.[1] The integrated PEG4 spacer enhances the solubility and flexibility of the linker, which can improve the pharmacokinetic properties of the final bioconjugate.
Mechanism of Action: The Tyrosine-Click Reaction
The bioconjugation capability of this compound is centered on the highly efficient and selective reaction between the PTAD moiety and tyrosine residues. This reaction, often referred to as a "tyrosine-click" or ene-type reaction, proceeds under mild, biocompatible conditions and does not require a metal catalyst. The PTAD group acts as an electrophile and reacts with the electron-rich phenol ring of tyrosine at the ortho position to the hydroxyl group.
A notable feature of this chemistry is its high selectivity for tyrosine over other potentially reactive amino acid residues such as lysine and cysteine. This selectivity allows for precise control over the site of conjugation, which is particularly crucial in the development of ADCs where the drug-to-antibody ratio (DAR) and the location of the drug payload can significantly impact efficacy and safety.
Quantitative Data Summary
The performance of PTAD-mediated bioconjugation has been evaluated in various studies. The following tables summarize key quantitative data regarding reaction efficiency, kinetics, and the stability of the resulting conjugate.
Table 1: Reaction Efficiency of PTAD-Tyrosine Conjugation
| Parameter | Value | Conditions | Reference |
| Peptide Conjugation Yield | ~60% | 3.0 equivalents of PTAD derivative, 6% MeCN/phosphate buffer (pH 7), room temperature. | |
| Protein Modification (ELP) | ~60% | 4-fold molar excess of PTAD to tyrosine, Tris buffer. | |
| Protein Modification (ELP) | ~80% | 4-fold molar excess of PTAD to tyrosine, 100 mM phosphate buffer (pH 8.0) and DMF (1:1). | |
| Protein Modification (ELP) | ~90% | 4:1 PTAD:Tyrosine ratio, 100 mM phosphate buffer and acetonitrile (1:1). |
Table 2: Reaction Kinetics of PTAD-Tyrosine Conjugation
| Parameter | Value | Conditions | Reference |
| Reaction Time | 15-30 min | Typical reaction time for efficient conjugation. | |
| Reaction Time for UPLC-MS Analysis | 1 hour | 1:1 molar ratio of PTAD-N3 to tyrosine at 2.25 mM. | |
| Reaction Time for Peptide Conjugation | 1 hour | Incubation of PTAD with angiotensin II in 200 mM Tris buffer at room temperature. |
Table 3: Stability of the PTAD-Tyrosine Linkage
| Condition | Observation | Comparison to Maleimide Linkage | Reference |
| Acidic (room temp, 24h) | Stable | Maleimide linkage is also stable. | |
| Basic (room temp, 24h) | Stable | Maleimide linkage hydrolyzed within 5 minutes. | |
| High Temperature (120°C, 1h) | Stable | Maleimide linkage shows similar thermal stability. | |
| Human Blood Plasma (37°C, 7 days) | Completely Stable | Maleimide linkage decomposed after one hour. |
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the conjugation of a payload to an antibody using this compound, followed by purification.
Part 1: Conjugation of Payload to this compound (if payload is not pre-functionalized)
This initial step is necessary if the molecule to be conjugated (e.g., a cytotoxic drug) has a reactive group (e.g., a carboxylic acid) that can be coupled to the primary amine of this compound.
-
Reagent Preparation :
-
Dissolve the payload (containing a carboxylic acid) and this compound in a suitable dry organic solvent such as DMF or DMSO to a final concentration of 10-20 mM.
-
Prepare a solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine), in the same solvent.
-
-
Coupling Reaction :
-
To the solution of the payload, add 1.1 equivalents of HATU and 2-3 equivalents of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1.0 equivalent of the this compound solution to the activated payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Purification :
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the payload-PTAD-PEG4-amine conjugate.
-
Part 2: Conjugation of Payload-PTAD-PEG4-Amine to an Antibody
This protocol outlines the tyrosine-click reaction between the pre-formed payload-PTAD-PEG4-amine and a target antibody (e.g., Trastuzumab).
-
Antibody Preparation :
-
Prepare the antibody solution in a suitable buffer. A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0) is often effective.
-
To mitigate potential side reactions from PTAD decomposition to an isocyanate, Tris buffer (e.g., 100-200 mM Tris-HCl, pH 7.4) can be used as it acts as an isocyanate scavenger.
-
Adjust the antibody concentration to a working range, typically 1-10 mg/mL.
-
-
Conjugation Reaction :
-
Dissolve the payload-PTAD-PEG4-amine conjugate in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.
-
Add the desired molar excess of the payload-PTAD-PEG4-amine solution to the antibody solution. A 3- to 10-fold molar excess of the PTAD linker over the antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 15-60 minutes with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction (Optional) :
-
The reaction can be quenched by adding an excess of a small molecule containing a tyrosine or a primary amine, such as free tyrosine or Tris buffer, to consume any unreacted PTAD reagent.
-
Part 3: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted payload-linker, unconjugated antibody, and any reaction byproducts.
-
Initial Buffer Exchange/Desalting :
-
A desalting column (e.g., Sephadex G-25) can be used for a rapid buffer exchange and to remove small molecule impurities.
-
-
Chromatographic Purification :
-
Size Exclusion Chromatography (SEC) : SEC is a common method to separate the larger ADC from smaller, unreacted payload-linker molecules based on size.
-
Protocol Outline :
-
Equilibrate the SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by UV absorbance at 280 nm. The ADC will typically elute in the initial high molecular weight peak.
-
-
-
Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful technique for separating ADCs with different drug-to-antibody ratios (DARs). The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation.
-
Protocol Outline :
-
Equilibrate the HIC column (e.g., Phenyl Sepharose or similar) with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).
-
Adjust the salt concentration of the ADC sample to match the equilibration buffer.
-
Load the sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 1.0 M to 0 M ammonium sulfate). Species with higher DARs will be more hydrophobic and elute later.
-
Collect and analyze fractions to isolate the desired DAR species.
-
-
-
Part 4: Characterization of the ADC
The final ADC should be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR) : Determined by techniques such as HIC, reverse-phase HPLC (RP-HPLC), or mass spectrometry (MS).
-
Purity and Aggregation : Assessed by SEC.
-
Antigen Binding : Confirmed by ELISA or surface plasmon resonance (SPR).
-
In vitro Cytotoxicity : Evaluated using relevant cancer cell lines.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for ADC production using this compound and the logical relationship of the key steps.
Conclusion
This compound stands out as a highly effective bioconjugation reagent due to the tyrosine-selectivity and stability of its PTAD moiety, combined with the versatility of its primary amine and the beneficial properties of its PEG spacer. The tyrosine-click reaction offers a robust and efficient method for the site-selective modification of proteins and antibodies under mild conditions. The superior stability of the resulting conjugate compared to traditional maleimide-based linkages makes it particularly attractive for the development of next-generation biotherapeutics, including ADCs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their bioconjugation endeavors.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tyrosine Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of "click" chemistry, a set of reactions characterized by their high efficiency, selectivity, and biocompatibility. While traditional methods have predominantly focused on the modification of cysteine and lysine residues, these approaches often face challenges such as the high abundance of lysines leading to heterogeneous products and the requirement to reduce structural disulfide bonds for cysteine conjugation.[1] In this context, the tyrosine click reaction has emerged as a powerful and elegant alternative for the site-selective modification of proteins and peptides.[2]
Tyrosine, with its phenolic side chain, offers a unique reactive handle. Its relatively low abundance and surface exposure on proteins compared to lysine make it an attractive target for achieving greater homogeneity in bioconjugation.[1][2] The tyrosine click reaction, particularly the one employing 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) and their derivatives, has garnered significant attention due to its rapid kinetics, high chemoselectivity, and the remarkable stability of the resulting conjugate.[3] This reaction proceeds under mild, aqueous conditions across a broad pH range, making it suitable for a wide array of biological applications.
This technical guide provides a comprehensive overview of the tyrosine click reaction, detailing its mechanism, applications in drug development and research, and step-by-step experimental protocols.
The Tyrosine Click Reaction: Mechanism and Advantages
The most prominent tyrosine click reaction involves the ene-type reaction between the electron-rich phenol ring of a tyrosine residue and a cyclic diazodicarboxamide derivative, such as PTAD. This reaction is characterized by its speed, often completing within minutes at room temperature in aqueous buffers.
Reaction Mechanism
The reaction proceeds via a concerted ene-type mechanism where the PTAD molecule "clicks" onto the ortho position of the tyrosine's phenol ring.
Caption: General schematic of the tyrosine click reaction.
Key Advantages:
-
Site-Selectivity: Due to the lower abundance and accessibility of tyrosine residues compared to lysine, the tyrosine click reaction often results in more homogeneous and site-specifically modified proteins.
-
Rapid Kinetics: The reaction is exceptionally fast, often reaching completion in minutes under biocompatible conditions.
-
High Stability: The resulting carbon-nitrogen bond is highly stable across a wide range of pH, temperatures, and in human blood plasma, offering a significant advantage over the often-used maleimide-based linkages.
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions, preserving the structure and function of the target protein.
-
Versatility: PTAD reagents can be functionalized with a variety of moieties, including fluorophores, PEG chains, and cytotoxic drugs, enabling a wide range of applications.
Applications in Drug Development and Research
The unique features of the tyrosine click reaction have led to its adoption in various cutting-edge applications, particularly in the development of next-generation biotherapeutics.
Antibody-Drug Conjugates (ADCs)
A significant application of the tyrosine click reaction is in the synthesis of antibody-drug conjugates (ADCs). By enabling the site-specific attachment of cytotoxic drugs to an antibody, this method produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is crucial for optimizing the therapeutic window, leading to improved efficacy and reduced toxicity. For instance, the antibody Trastuzumab has been successfully conjugated with an HIV entry inhibitor using a PTAD derivative, demonstrating the potential of this reaction in creating potent and specific ADCs.
PEGylation
The attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. The tyrosine click reaction provides a method for selective PEGylation. Studies have shown that this approach can yield a more homogeneous PEGylated product compared to traditional methods that target lysine residues.
Protein Labeling and Functionalization
The ability to introduce various functional groups onto proteins with high precision makes the tyrosine click reaction an invaluable tool for basic research. This includes the attachment of fluorescent dyes for imaging studies, biotin for purification, and other probes to study protein-protein interactions and cellular localization.
Quantitative Data on the Tyrosine Click Reaction
The efficiency of the tyrosine click reaction can vary depending on the specific protein, the PTAD derivative used, and the reaction conditions. The following tables summarize available quantitative data to provide a comparative overview.
| Protein/Peptide | PTAD Derivative | Reaction Conditions | Yield (%) | Reference |
| N-acyl tyrosine methyl amide | PTAD | 50% MeCN/phosphate buffer (pH 7), RT, <5 min | Quantitative | |
| N-acyl tyrosine methyl amide | MTAD | 50% MeCN/phosphate buffer (pH 7), RT | 57 (isolated) | |
| Decapeptide | PTAD derivatives | 6% MeCN/phosphate buffer (pH 7), RT | ~60 (isolated) | |
| Bovine Serum Albumin (BSA) | PTAD-N3 | Acetonitrile/water (50:50, v/v), RT, 1 hr | Not specified | |
| Angiotensin II | PTAD | Aqueous buffer with 200 mM Tris, RT, 1 hr | Not specified |
| Stability of Tyrosine-PTAD Linkage | Condition | Stability | Reference |
| pH | Extremes of pH | Stable | |
| Temperature | High temperatures | Stable | |
| Biological Milieu | Human blood plasma | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments involving the tyrosine click reaction.
General Protocol for Tyrosine-Specific Protein Modification
This protocol outlines a general procedure for labeling a protein with a PTAD-functionalized molecule.
References
An In-Depth Technical Guide to PTAD-PEG4-Amine for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel heterobifunctional linker, PTAD-PEG4-amine, for the development of site-specific antibody-drug conjugates (ADCs). It details the underlying chemistry, experimental protocols, and data presentation for researchers in the field of targeted therapeutics.
Introduction to this compound
This compound is a cutting-edge linker technology designed to address the challenge of producing homogeneous and stable ADCs. It is a heterobifunctional molecule composed of three key components:
-
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD): This moiety enables a highly selective and rapid "tyrosine-click" reaction with the phenolic side chain of tyrosine residues on a monoclonal antibody (mAb). This site-specific conjugation method offers a significant advantage over traditional stochastic methods that target lysine or cysteine residues, leading to more homogeneous ADC populations.[1][2]
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the linker and the resulting ADC.[3] This can improve the pharmacokinetic properties and reduce the potential for aggregation.
-
Amine Group (-NH2): A terminal primary amine serves as a versatile handle for the covalent attachment of a cytotoxic payload, typically through the formation of a stable amide bond.[4]
The tyrosine-click linkage formed by the PTAD group is notably stable across a wide range of pH and temperatures, and has demonstrated greater stability in human blood plasma compared to commonly used maleimide-based linkages.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C22H35N5O9 | |
| Molecular Weight | 513.54 g/mol | |
| Purity | >95% | |
| Physical Form | Oil | |
| Solubility | Soluble in MeOH, DMF, and DMSO | |
| Storage | -20°C |
Experimental Protocols
This section details the methodologies for the key experiments involved in the synthesis and evaluation of an ADC using this compound.
Two-Stage Conjugation Workflow
The synthesis of a this compound-based ADC is a two-stage process. First, the cytotoxic payload is conjugated to the amine group of the linker. Second, the payload-linker conjugate is attached to the antibody via the tyrosine-click reaction.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the amine of this compound.
Materials:
-
Cytotoxic payload with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of Payload:
-
Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (2 equivalents).
-
Slowly add the activated payload solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol details the site-specific conjugation of the payload-linker conjugate to tyrosine residues on the antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Payload-linker conjugate
-
2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
-
Tyrosine-Click Reaction:
-
Add a 5- to 20-fold molar excess of the payload-linker conjugate (dissolved in DMSO or another suitable solvent) to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration if the antibody is sensitive to room temperature incubation.
-
To scavenge any potential reactive byproducts of PTAD decomposition, a small amount of Tris buffer can be added to the reaction medium.
-
-
Purification:
-
Purify the resulting ADC from the excess payload-linker conjugate and other impurities using a desalting column or SEC.
-
The final ADC should be buffer-exchanged into a suitable formulation buffer and stored under sterile conditions at 2-8°C.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.
-
UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the concentrations of each can be determined, and the DAR can be calculated.
Stability Assessment
The stability of the ADC in circulation is crucial for its efficacy and safety.
-
Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0-7 days). At various time points, aliquots are taken, and the amount of released payload and the change in DAR are quantified by LC-MS.
In Vitro and In Vivo Efficacy Evaluation
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using in vitro cell-based assays.
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Xenograft Models
The anti-tumor efficacy of the ADC is evaluated in preclinical animal models.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a specified size, and evaluate tumor growth inhibition.
Quantitative Data Summary
The following tables present representative quantitative data for an ADC constructed using a tyrosine-reactive linker.
Table 1: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 1.8 - 2.2 | HIC, LC-MS |
| Monomer Purity | >98% | SEC |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | High | ADC | 0.5 - 5 |
| Free Payload | 0.01 - 0.1 | ||
| Unconjugated Antibody | >1000 | ||
| Cell Line B | Low/Negative | ADC | >1000 |
| Free Payload | 0.01 - 0.1 | ||
| Unconjugated Antibody | >1000 |
Table 3: Representative In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 10 - 20 |
| ADC | 3 | 80 - 95 |
| ADC | 1 | 50 - 70 |
Signaling Pathway
The general mechanism of action for an ADC involves the following steps:
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, often by interfering with DNA replication or microtubule polymerization, leading to apoptosis.
Conclusion
This compound represents a significant advancement in ADC linker technology, enabling the development of homogeneous and stable conjugates through site-specific tyrosine ligation. The robust experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this technology in the development of novel targeted cancer therapies. The superior stability of the tyrosine-click linkage holds promise for improving the therapeutic index of next-generation ADCs.
References
An In-depth Technical Guide to Cleavable PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cleavable polyethylene glycol (PEG) linkers used in antibody-drug conjugates (ADCs). It details the various types of cleavable linkers, their mechanisms of action, and the critical role of PEGylation in optimizing ADC performance. This document summarizes key quantitative data, provides detailed experimental protocols for essential assays, and includes visualizations of critical pathways and workflows to support the rational design and development of next-generation ADCs.
Introduction to Cleavable PEG Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells.[1][2] The linker connecting the antibody and the payload is a crucial component that dictates the stability, pharmacokinetics, and therapeutic index of the ADC.[3][4] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[5]
The incorporation of polyethylene glycol (PEG) chains into the linker, a process known as PEGylation, offers several advantages for ADC development. PEG is a hydrophilic and biocompatible polymer that can enhance the solubility of hydrophobic payloads, reduce aggregation, and improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic radius, leading to a longer plasma half-life.
Types of Cleavable PEG Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized based on their mechanism of cleavage. The most common types include protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomes of cancer cells. A widely used protease-sensitive motif is the dipeptide valine-citrulline (Val-Cit). Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the linker, releasing the payload.
pH-Sensitive Linkers
pH-sensitive linkers, such as hydrazones, exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4). The acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the payload. The stability of hydrazone linkers can be tuned by modifying their chemical structure.
Glutathione-Sensitive (Disulfide) Linkers
Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the plasma. The disulfide bond is reduced by GSH, leading to the release of the payload. The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond.
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG chain in the linker is a critical parameter that can be optimized to improve the therapeutic index of an ADC. Longer PEG chains generally lead to improved pharmacokinetics but may decrease in vitro potency.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| PEG Linker Length | Antibody-Payload | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | ~5 | |
| PEG4 (4 kDa) | Affibody-MMAE | NCI-N87 | ~22.5 | |
| PEG10 (10 kDa) | Affibody-MMAE | NCI-N87 | ~110 | |
| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 | |
| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 | |
| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 | |
| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Half-life)
| PEG Linker Length | ADC Platform | Species | Half-life (t1/2) | Reference |
| No PEG | Affibody-MMAE | Mouse | 19.6 min | |
| PEG4 (4 kDa) | Affibody-MMAE | Mouse | 49.2 min | |
| PEG10 (10 kDa) | Affibody-MMAE | Mouse | 219.0 min | |
| PEG2 | Glucuronide-MMAE | Rat | ~20 hours | |
| PEG4 | Glucuronide-MMAE | Rat | ~40 hours | |
| PEG8 | Glucuronide-MMAE | Rat | ~100 hours | |
| PEG12 | Glucuronide-MMAE | Rat | ~110 hours | |
| PEG24 | Glucuronide-MMAE | Rat | ~110 hours |
Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy
| PEG Linker Length | ADC Platform | Tumor Model | Dose | Outcome | Reference |
| No PEG | Affibody-MMAE | NCI-N87 Xenograft | 5 mg/kg | Moderate tumor growth inhibition | |
| PEG10 (10 kDa) | Affibody-MMAE | NCI-N87 Xenograft | 5 mg/kg | Complete tumor regression | |
| PEG2 & PEG4 | Glucuronide-MMAE | Breast Cancer Xenograft | 3 mg/kg | 35-45% tumor weight reduction | |
| PEG8, PEG12, PEG24 | Glucuronide-MMAE | Breast Cancer Xenograft | 3 mg/kg | 75-85% tumor weight reduction |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs with cleavable PEG linkers.
General Workflow for ADC Synthesis and Characterization
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
-
Objective: To determine the rate of linker cleavage and payload release in plasma.
-
Materials:
-
ADC of interest
-
Control ADC with a stable linker (optional)
-
Human, mouse, or rat plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
-
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Analyze the samples to quantify the amount of intact ADC and/or released payload. This can be done by:
-
LC-MS: To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
ELISA: To quantify the concentration of total antibody and/or conjugated payload.
-
LC-MS/MS: To quantify the concentration of free payload.
-
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma half-life of the ADC.
Protocol for Cathepsin B Cleavage Assay
This assay assesses the cleavage of protease-sensitive linkers.
-
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.
-
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the cytotoxic potency of the ADC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
ADC of interest, control antibody, and vehicle control
-
96-well plates
-
MTT reagent or other cell viability assay reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
ADC Internalization and Payload Release Pathway
The internalization of an ADC is a critical step for the subsequent release of the payload and induction of cell death.
Conclusion
Cleavable PEG linkers are integral components in the design of modern ADCs, offering a balance of stability in circulation and efficient payload release at the tumor site. The strategic incorporation of PEG moieties can significantly enhance the physicochemical and pharmacokinetic properties of these complex biotherapeutics. A thorough understanding of the different cleavage mechanisms, coupled with the systematic evaluation of linker length and robust in vitro and in vivo characterization, is essential for the development of safe and effective ADC therapies. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of cleavable PEG linker technology and to rationally design the next generation of targeted cancer treatments.
References
A Technical Guide to Heterobifunctional Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and applications of heterobifunctional linkers in protein modification. These advanced chemical reagents are pivotal in creating precisely engineered biomolecules for a range of applications, from therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) to diagnostic tools and research probes.
Core Concepts of Heterobifunctional Crosslinking
Heterobifunctional crosslinkers are molecules containing two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This design minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional linkers that have identical reactive groups at each end.[1][2] The ability to direct the conjugation in a stepwise manner is a key advantage, leading to more homogenous and well-defined bioconjugates.[1][3]
The most frequently targeted functional groups on proteins for bioconjugation are the primary amines (-NH₂) found in lysine residues and at the N-terminus, and the sulfhydryl groups (-SH) from cysteine residues. Other targetable groups include carboxyl groups, carbonyls, and hydroxyls.
Classification of Heterobifunctional Linkers
Heterobifunctional linkers are categorized based on the reactivity of their functional groups. The selection of an appropriate linker is dictated by the available functional groups on the biomolecules to be conjugated and the desired stability and release characteristics of the final product.
Reactivity-Based Classification
A diverse array of reactive groups enables a broad spectrum of bioconjugation strategies.
-
Amine-Reactive and Sulfhydryl-Reactive Linkers: These are the most prevalent class of heterobifunctional linkers. They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that specifically targets sulfhydryl groups. This combination allows for the highly efficient and specific conjugation of two proteins. Examples include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and Sulfo-SMCC.
-
Carbonyl-Reactive and Sulfhydryl-Reactive Linkers: These linkers possess a carbonyl-reactive group, such as a hydrazide, and a sulfhydryl-reactive group. They are particularly useful for modifying glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.
-
Amine-Reactive and Photoreactive Linkers: This class of linkers combines an amine-reactive group with a photoreactive group like an aryl azide or diazirine. The photoreactive group remains inert until activated by UV light, at which point it can non-selectively react with nearby C-H or N-H bonds. This is advantageous for capturing protein-protein interactions where specific functional groups may not be available for targeted conjugation.
Cleavable vs. Non-Cleavable Linkers
The stability of the linker is a critical consideration, especially in drug delivery applications.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release a payload in response to specific triggers within the target cell or tumor microenvironment. This targeted release minimizes off-target toxicity. Common cleavage mechanisms include:
-
Acid-Sensitive Linkers: Often containing a hydrazone bond, these linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
Glutathione-Sensitive Linkers: Utilizing a disulfide bond, these linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.
-
-
Non-Cleavable Linkers: These linkers form a stable bond that is not readily broken. The release of the payload from a bioconjugate with a non-cleavable linker relies on the complete degradation of the protein component, typically within the lysosome. An example is the thioether bond formed by the reaction of a maleimide with a sulfhydryl group, as seen in the ADC, Ado-trastuzumab emtansine (Kadcyla®), which uses the SMCC linker. Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.
Quantitative Data for Common Heterobifunctional Linkers
The selection of a linker is often guided by its physicochemical properties, such as the length of its spacer arm and the optimal reaction conditions for its reactive groups.
| Linker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS ester, Maleimide | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |
| LC-SMCC | NHS ester, Maleimide | 13.0 | No | No |
| SPDP | NHS ester, Pyridyldithiol | 6.8 | No | Yes (Reducible) |
| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 9.9 | Yes | Yes (Reducible) |
| MBS | NHS ester, Maleimide | 7.3 | No | No |
| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 7.3 | Yes | No |
| GMBS | NHS ester, Maleimide | 9.2 | No | No |
| Sulfo-GMBS | Sulfo-NHS ester, Maleimide | 9.2 | Yes | No |
| EMCS | NHS ester, Maleimide | 11.0 | No | No |
| Sulfo-EMCS | Sulfo-NHS ester, Maleimide | 11.0 | Yes | No |
Data compiled from multiple sources.
Key Applications in Drug Development
Heterobifunctional linkers are integral to the design of advanced therapeutics, particularly in oncology.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a crucial role in the efficacy and safety of an ADC by ensuring the stability of the conjugate in circulation and facilitating the timely release of the drug at the target site.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to degrade specific disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing protein degradation.
Caption: Mechanism of action for a PROTAC.
Experimental Protocols
The following provides a generalized protocol for a two-step conjugation using an amine-reactive and sulfhydryl-reactive heterobifunctional linker, such as SMCC or Sulfo-SMCC.
Reaction Chemistry Overview
The most common two-step conjugation strategy involves first reacting the NHS ester with a primary amine on the first protein, followed by the reaction of the maleimide group with a sulfhydryl on the second protein.
Caption: Workflow for a two-step heterobifunctional conjugation.
Materials and Reagents
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC or Sulfo-SMCC crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting columns
-
Organic solvent (for non-water-soluble linkers like SMCC), e.g., DMSO or DMF
Step 1: Maleimide-Activation of Amine-Containing Protein
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the crosslinker. For Sulfo-SMCC, dissolve in water or the conjugation buffer. For SMCC, dissolve in DMSO or DMF before diluting into the aqueous reaction buffer (final organic solvent concentration should be <10%).
-
Reaction: Add a 5- to 20-fold molar excess of the crosslinker to the protein solution. The optimal molar excess depends on the protein concentration.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the maleimide groups from being quenched by any sulfhydryl-containing impurities in the subsequent step.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide-sulfhydryl reaction is optimal at a pH of 6.5-7.5.
-
Quenching (Optional): To stop the reaction, a small molecule containing a sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added to quench any unreacted maleimide groups.
-
Purification and Characterization: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted proteins and other byproducts. The purity and conjugation efficiency (e.g., drug-to-antibody ratio, DAR) can be assessed by techniques like electrophoresis, mass spectrometry, and chromatography.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive crosslinker | Use fresh crosslinker; store desiccated and protected from light if photoreactive. |
| Interfering buffer components | Ensure buffers are free of amines (for NHS esters) or sulfhydryls. | |
| Insufficient molar excess of crosslinker | Optimize the molar ratio of crosslinker to protein. | |
| Unavailable functional groups on protein | Confirm the presence and accessibility of target functional groups. | |
| Protein Aggregation/Precipitation | Hydrophobic linker | Consider using a more hydrophilic or PEGylated linker. |
| High protein concentration | Optimize the concentrations of the reactants. | |
| Non-specific Conjugation | Incorrect pH | Maintain the optimal pH for each reaction step (pH 7.2-9 for NHS esters, pH 6.5-7.5 for maleimides). |
| Hydrolysis of reactive groups | Perform reactions promptly after dissolving the crosslinker. |
This guide provides a foundational understanding of heterobifunctional linkers and their application in protein modification. For specific applications, empirical optimization of reaction conditions is essential to achieve the desired outcome.
References
Methodological & Application
A Step-by-Step Guide to PTAD-PEG4-Amine Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of PTAD-PEG4-amine to proteins, a cutting-edge technique for site-selective modification of tyrosine residues. This method offers a powerful tool for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs).
Introduction
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) reagents have emerged as highly selective tools for the modification of tyrosine residues on proteins under mild, biocompatible conditions. The this compound linker combines the tyrosine-reactive PTAD moiety with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a terminal amine group. This heterobifunctional linker enables a "tyrosine-click" reaction for the initial protein conjugation, while the amine handle allows for subsequent derivatization, for instance, with a cytotoxic payload in the synthesis of ADCs. The PEG spacer enhances solubility and can reduce aggregation of the final conjugate.
The primary advantages of using PTAD-based bioconjugation include its high selectivity for tyrosine over other nucleophilic amino acids like lysine and cysteine, and the stability of the resulting conjugate.
Reaction Mechanism and Workflow
The bioconjugation process involves the reaction of the electron-deficient PTAD moiety with the electron-rich phenolic side chain of a tyrosine residue. This proceeds via an ene-type reaction, forming a stable covalent bond. A potential side reaction involves the decomposition of PTAD to an isocyanate species, which can react non-selectively with primary amines, such as lysine residues or the N-terminus of the protein. The inclusion of an amine scavenger, such as Tris buffer, in the reaction mixture can effectively mitigate this side reaction.
A typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound involves a two-step process. First, the this compound linker is conjugated to available tyrosine residues on the antibody. In the second step, the terminal amine of the conjugated linker is used to attach a drug payload, often through an activated ester linkage.
Experimental Protocols
Materials and Reagents
-
Protein/Antibody: To be conjugated, in a suitable buffer (e.g., phosphate-buffered saline, PBS). Ensure the buffer is free of primary amines if the subsequent payload conjugation step involves an amine-reactive moiety.
-
This compound: Store desiccated at -20°C.
-
Activation Reagent (for in situ PTAD formation from urazole precursor, if applicable): e.g., 1,3-dibromo-5,5-dimethylhydantoin (DBH).
-
Reaction Buffers:
-
100 mM Sodium Phosphate Buffer, pH 7.0
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
-
Amine Scavenger (optional but recommended): 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns.
-
Analytical Instruments: UV-Vis Spectrophotometer, LC-MS system, SDS-PAGE equipment.
Protocol 1: Conjugation of this compound to a Protein/Antibody
This protocol is a general guideline and may require optimization for specific proteins.
-
Preparation of Protein:
-
Ensure the protein is in an appropriate buffer, such as 100 mM sodium phosphate, pH 7.0. If the starting buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Preparation of this compound Reagent:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution with the desired volume of co-solvent (e.g., acetonitrile) to aid in the solubility of the PTAD reagent. A final concentration of 5-10% organic solvent is often a good starting point.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5 to 20-fold molar excess of this compound to protein).
-
If using a urazole precursor to generate the active PTAD in situ, pre-mix the urazole with the activating agent (e.g., DBH) in DMF until a color change to cranberry red is observed, then immediately add this to the protein solution.
-
(Optional) To minimize non-specific reactions, add Tris-HCl buffer to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
For ADCs, further purification by ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to separate species with different drug-to-antibody ratios (DAR).
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a UV-Vis spectrophotometer.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use LC-MS to determine the degree of labeling (number of this compound molecules per protein) and to confirm the identity of the conjugate.
-
Quantitative Data Summary
The efficiency of this compound bioconjugation can be influenced by several factors including the molar ratio of the reactants, reaction time, pH, and the specific protein being modified. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar PTAD conjugations.
| Parameter | Range/Value | Expected Outcome | Reference |
| Molar Ratio (PTAD:Protein) | 5:1 to 20:1 | Higher ratios generally lead to a higher degree of labeling. | [1] |
| Reaction Time | 30 min - 2 hours | Reactions are typically rapid, with significant conjugation observed within the first hour. | [2] |
| pH | 6.5 - 7.5 | Neutral pH is generally optimal for tyrosine selectivity. | [1] |
| Co-solvent | 5-10% Acetonitrile or DMF | Aids in the solubility of the PTAD reagent. | [1] |
| Yield | ~60% (for peptides) | Yields can vary depending on the protein and reaction conditions. | [1] |
| Degree of Labeling | 1-4 | The number of accessible tyrosine residues will determine the maximum degree of labeling. |
Experimental Workflow for Characterization
A robust analytical workflow is crucial for the characterization of the this compound conjugate. This typically involves a combination of chromatographic and mass spectrometric techniques.
Conclusion
This compound bioconjugation offers a robust and selective method for the modification of tyrosine residues in proteins. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their work, paving the way for the development of novel and effective bioconjugates for therapeutic and research applications. Optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of labeling and yield.
References
PTAD-PEG4-Amine: Application Notes and Protocols for Aqueous Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PTAD-PEG4-amine, a heterobifunctional linker, in aqueous buffer systems. This compound is a valuable tool for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications, owing to its tyrosine-selective reactivity.[1][2][3][4] This guide outlines its solubility characteristics, provides protocols for its use, and presents a typical workflow for ADC synthesis.
Introduction to this compound
This compound is a linker molecule featuring a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group and a primary amine, connected by a four-unit polyethylene glycol (PEG) spacer.[4] The PTAD moiety allows for a highly selective and stable "click" reaction with the phenolic side chain of tyrosine residues on proteins and peptides. The terminal amine group provides a handle for subsequent conjugation with other molecules, such as drugs or imaging agents. This linker is particularly noted for its applicability in a wide range of biologically compatible aqueous buffers over a broad pH spectrum without the need for heavy metal catalysts. The resulting tyrosine linkage exhibits greater stability compared to traditional maleimide-based conjugations, showing resilience to variations in temperature, pH, and exposure to human plasma.
Solubility of this compound
While specific quantitative solubility data in various aqueous buffers is not extensively published, the available literature and product information indicate that this compound is applicable in common biological buffers. Its solubility in aqueous solutions is influenced by the presence of the hydrophilic PEG spacer. However, for achieving higher concentrations, the use of an organic co-solvent is often recommended.
Table 1: Solubility and Handling of this compound
| Property | Description |
| Organic Solvents | Readily soluble in organic solvents such as methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |
| Aqueous Buffers | Applicable in a variety of aqueous buffers, including phosphate buffers. The use of a co-solvent like DMF or acetonitrile (e.g., 6% MeCN in phosphate buffer) can be employed to ensure solubility during the reaction. |
| Stock Solutions | It is standard practice to prepare a concentrated stock solution in an organic solvent (e.g., DMF or DMSO) before diluting it into the final aqueous reaction buffer. |
| In Vivo Formulations | For in vivo applications, formulations may include co-solvents such as DMSO, PEG300/PEG400, and surfactants like Tween 80 to enhance solubility in saline or PBS. A typical formulation might consist of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O. |
Experimental Protocols
General Protocol for Dissolving this compound
This protocol outlines the recommended procedure for preparing a working solution of this compound for bioconjugation reactions.
-
Prepare a Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the desired amount of this compound in a dry, water-miscible organic solvent such as DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM). Mix well until fully dissolved.
-
-
Prepare the Reaction Buffer:
-
Prepare the desired aqueous reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0). Other suitable non-amine containing buffers include HEPES and borate buffers.
-
Note: Buffers containing primary amines, such as Tris, can react with potential isocyanate byproducts of PTAD decomposition. While this can be a useful scavenging mechanism, it should be considered in the experimental design. For this reason, Tris buffer can be added in small amounts to mitigate non-specific labeling.
-
-
Prepare the Working Solution:
-
Just before initiating the conjugation reaction, add the required volume of the this compound stock solution to the reaction buffer containing the protein of interest.
-
The final concentration of the organic co-solvent in the reaction mixture should be kept low (typically <10%) to minimize its impact on protein structure and function.
-
Protocol for Tyrosine-Selective Protein Labeling
This protocol describes a general procedure for labeling tyrosine residues on a target protein with this compound.
-
Protein Preparation:
-
Dissolve the target protein in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF or DMSO as described in Protocol 3.1.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts from the labeled protein using standard techniques such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
Application: Antibody-Drug Conjugate (ADC) Synthesis Workflow
This compound is a valuable linker for the synthesis of ADCs. The following workflow outlines the key steps in creating an ADC using this technology.
Figure 1: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Workflow Description:
-
Step 1: Antibody Modification: The process begins with the selective conjugation of the this compound linker to tyrosine residues on the antibody. This "tyrosine click" reaction is typically performed in an aqueous buffer at a pH between 7 and 8.
-
Step 2: Drug Activation and Conjugation: In parallel or subsequently, a cytotoxic drug containing a reactive group, such as a carboxylic acid, is activated. A common method is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS-ester. This activated drug is then reacted with the primary amine on the antibody-linker conjugate to form a stable amide bond. This reaction is also performed in an aqueous buffer, typically at a pH of 7-9.
-
Step 3: Purification and Analysis: The final ADC product is purified to remove any unreacted drug, linker, and antibody. Techniques such as size-exclusion chromatography (SEC) or dialysis are commonly used. Following purification, the ADC is thoroughly characterized to determine properties like the drug-to-antibody ratio (DAR), aggregation levels, and purity, using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry (MS).
Signaling Pathway Visualization
While this compound is a synthetic linker and not directly involved in a biological signaling pathway, its application in creating ADCs targets cellular pathways to induce cytotoxicity in cancer cells. The following diagram illustrates the general mechanism of action of an ADC.
References
Application Notes and Protocols for PTAD-PEG4-amine in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. PTAD-PEG4-amine is a novel heterobifunctional linker designed for the site-selective conjugation of payloads to antibodies via tyrosine residues.
This linker features a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group, a polyethylene glycol (PEG4) spacer, and a terminal primary amine. The PTAD moiety participates in a highly selective and rapid "tyrosine-click" reaction with the phenolic side chain of tyrosine residues on the antibody.[1][2] This bioorthogonal reaction proceeds under mild conditions without the need for a metal catalyst.[1] The PEG4 spacer enhances solubility and reduces aggregation, while the terminal amine provides a versatile handle for the attachment of a cytotoxic payload. The tyrosine-click linkage has demonstrated greater stability compared to traditional maleimide-based linkages, showing resilience to variations in pH, temperature, and exposure to human plasma.[1][3]
These application notes provide a comprehensive overview of the use of this compound in ADC synthesis, including detailed experimental protocols, representative quantitative data, and workflow visualizations.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using tyrosine-click chemistry. It is important to note that specific results will vary depending on the antibody, payload, and precise reaction conditions used.
Table 1: Representative Reaction Parameters for Drug-Linker and ADC Synthesis
| Parameter | Value | Reference |
| Drug-Linker Synthesis | ||
| Payload-to-Linker Molar Ratio | 1:1.5 to 1:3 | General knowledge from synthesis protocols |
| Reaction Time | 4 - 16 hours | General knowledge from synthesis protocols |
| Typical Yield | > 80% | General knowledge from synthesis protocols |
| ADC Conjugation (Tyrosine-Click Reaction) | ||
| Drug-Linker-to-Antibody Molar Ratio | 5:1 to 20:1 | |
| Reaction Time | 1 - 4 hours | |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | |
| Conjugation Efficiency (per site) | ~60% (on peptides) |
Table 2: Representative Stability Data for Tyrosine-Linked ADCs
| Assay | Condition | Result | Reference |
| Plasma Stability | Human Plasma, 37°C, 7 days | > 95% ADC remaining | |
| Mouse Plasma, 37°C, 7 days | > 90% ADC remaining | ||
| pH Stability | pH 4.0, 25°C, 72 hours | Stable | |
| pH 9.0, 25°C, 72 hours | Stable | ||
| Temperature Stability | 40°C, 72 hours | Stable |
Experimental Protocols
The synthesis of an ADC using this compound is a two-stage process:
-
Synthesis of the Drug-Linker Conjugate: The cytotoxic payload is first conjugated to the amine group of this compound.
-
ADC Synthesis via Tyrosine-Click Reaction: The purified drug-linker conjugate is then reacted with the antibody to form the final ADC.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG4-PTAD)
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound via NHS-ester activation.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
NHS Ester Activation of Payload: a. Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC or EDC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the NHS ester.
-
Conjugation to this compound: a. In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF. b. Add TEA or DIPEA (3 equivalents) to the this compound solution. c. Slowly add the activated payload-NHS ester solution to the this compound solution. d. Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Purification: a. Remove the solvent under reduced pressure. b. Purify the resulting Payload-PEG4-PTAD conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts. c. Characterize the purified product by mass spectrometry to confirm its identity and purity.
Protocol 2: ADC Synthesis via Tyrosine-Click Reaction
This protocol details the conjugation of the purified Payload-PEG4-PTAD to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Payload-PEG4-PTAD conjugate
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional, to scavenge any isocyanate byproducts)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
-
Mass spectrometer for characterization
Procedure:
-
Antibody Preparation: a. If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer-exchanged into the Reaction Buffer. This can be achieved using SEC columns or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
Conjugation Reaction: a. Dissolve the Payload-PEG4-PTAD conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the Reaction Buffer. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation. b. Add a 10- to 20-fold molar excess of the Payload-PEG4-PTAD conjugate to the antibody solution. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Purification: a. Purify the resulting ADC from the excess drug-linker conjugate and other impurities using SEC. b. The purified ADC can be concentrated using centrifugal filtration devices if necessary.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC:
-
Instrumentation: An HPLC or UHPLC system with a UV detector and a HIC column.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Procedure: a. Dilute the ADC sample in Mobile Phase A. b. Inject the sample onto the equilibrated HIC column. c. Elute with a gradient of increasing Mobile Phase B. d. The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on hydrophobicity, with higher DAR species having longer retention times. e. Calculate the average DAR by integrating the peak areas of the different species.
2. Mass Spectrometry Analysis:
-
The molecular weight of the ADC can be determined by LC-MS to confirm the conjugation and the distribution of drug-loaded species.
3. In Vitro Plasma Stability Assay:
-
Procedure: a. Incubate the ADC in human and/or mouse plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample. c. Analyze the samples by an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and/or released payload.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: The tyrosine-click reaction for ADC formation.
References
Quantifying Tyrosine Labeling with PTAD-PEG4-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of amino acid residues is a cornerstone of modern chemical biology and proteomics, enabling the study of protein structure, function, and interactions. Tyrosine, with its unique phenolic side chain, presents a valuable target for covalent modification. 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) has emerged as a highly efficient reagent for the rapid and selective labeling of tyrosine residues under biocompatible conditions. The heterobifunctional linker, PTAD-PEG4-amine, further expands the utility of this chemistry by introducing a primary amine for subsequent conjugation, making it an ideal tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs), and for enriching labeled peptides for quantitative mass spectrometry analysis.
These application notes provide detailed protocols for the quantification of tyrosine labeling using this compound, from the initial labeling of proteins and cell lysates to sample preparation and data analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The quantification of tyrosine labeling with this compound relies on a bottom-up proteomics workflow. Proteins are first labeled with the PTAD reagent, which covalently attaches to accessible tyrosine residues. The labeled proteins are then digested into peptides, typically with trypsin. The resulting peptide mixture, containing both labeled and unlabeled tyrosine-containing peptides, is then analyzed by LC-MS/MS. The relative abundance of a tyrosine-containing peptide in its labeled versus unlabeled form is determined by comparing the extracted ion chromatograms (XICs) of the corresponding precursor ions. This ratio of labeled to unlabeled (L/U) peptide provides a quantitative measure of the accessibility and reactivity of individual tyrosine residues.
Changes in the L/U ratio for specific tyrosine residues across different experimental conditions (e.g., native vs. denatured protein, untreated vs. drug-treated cells) can provide insights into conformational changes, ligand binding, or alterations in signaling pathways.
Key Applications
-
Probing Protein Conformation and Dynamics: Quantifying changes in tyrosine accessibility to this compound can reveal shifts in protein folding and conformation.
-
Mapping Protein-Protein and Protein-Ligand Interfaces: Tyrosine residues buried within interaction interfaces will exhibit reduced labeling, allowing for the identification of binding sites.
-
Quantitative Analysis of Tyrosine Reactivity in Complex Proteomes: This method can be applied to whole-cell lysates to globally profile changes in tyrosine accessibility in response to cellular stimuli or drug treatment.
-
Development of Antibody-Drug Conjugates (ADCs): The primary amine on the this compound linker can be used to conjugate cytotoxic drugs to antibodies that have been selectively labeled on surface-accessible tyrosine residues.
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol describes the labeling of a purified protein to assess tyrosine accessibility.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.0) for quenching
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-fold molar excess of reagent to total tyrosine residues is a good starting point). For example, for a 1 mg/mL BSA solution (approximately 15 µM protein, with 20 tyrosine residues per molecule, totaling 300 µM tyrosine), add the 10 mM this compound stock to a final concentration of 3 mM.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding Tris buffer to a final concentration of 50 mM. The primary amines in Tris will scavenge any unreacted PTAD reagent and its isocyanate degradation product. Incubate for 15 minutes at room temperature.
-
Buffer Exchange: Remove excess reagent and quenching buffer by buffer exchange into a suitable buffer (e.g., 50 mM ammonium bicarbonate for subsequent digestion) using a desalting column according to the manufacturer's instructions.
-
Proceed to Protocol 3: The labeled protein is now ready for proteolytic digestion and LC-MS/MS analysis.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol is designed for the global analysis of tyrosine reactivity in a complex proteome.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer without primary amine-containing components like Tris, supplemented with protease and phosphatase inhibitors)
-
This compound
-
Anhydrous DMSO
-
Tris buffer (1 M, pH 8.0)
-
Acetone (ice-cold)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Lysate Preparation: Adjust the protein concentration of the lysate to 2-5 mg/mL with lysis buffer.
-
Labeling Reaction: Add a 10 mM stock solution of this compound in DMSO to the lysate. A final concentration of 1-2 mM this compound is a recommended starting point for optimization.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Protein Pellet Collection: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the proteins.
-
Washing: Carefully discard the supernatant and wash the protein pellet with ice-cold acetone.
-
Proceed to Protocol 3: The labeled protein pellet is ready for digestion and LC-MS/MS analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol details the reduction, alkylation, and tryptic digestion of the labeled protein sample.
Materials:
-
Labeled protein sample (from Protocol 1 or 2)
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Resuspension and Denaturation: Resuspend the protein pellet (from Protocol 2) or the buffer-exchanged protein solution (from Protocol 1) in 8 M urea, 50 mM NH4HCO3.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.
-
Dilution: Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 2 M.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.
-
Quenching Digestion: Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 4: LC-MS/MS Data Acquisition and Analysis
This protocol provides a general framework for data acquisition and analysis. Specific parameters will need to be optimized for the mass spectrometer used.
LC-MS/MS Parameters:
-
LC System: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Gradient: A standard 60-120 minute gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
MS Method: A data-dependent acquisition (DDA) method is typically used.
-
MS1 Scan: High-resolution scan (e.g., 60,000-120,000 resolution) over a mass range of m/z 350-1500.
-
MS2 Scans: Fragmentation of the top 10-20 most intense precursor ions from the MS1 scan using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Data Analysis Workflow:
-
Database Searching:
-
Use a proteomics data analysis software package such as MaxQuant, Proteome Discoverer, or similar.
-
Search the raw data against a relevant protein database (e.g., Swiss-Prot for the species of interest).
-
Variable Modifications: Include the mass of the this compound adduct on tyrosine (Y) as a variable modification. The exact mass will depend on the specific structure of the reagent used. Also include common modifications such as oxidation of methionine and deamidation of asparagine and glutamine.
-
Fixed Modifications: Include carbamidomethylation of cysteine as a fixed modification.
-
Set appropriate enzyme specificity (e.g., Trypsin/P) and allowed missed cleavages.
-
-
Quantification:
-
The software will identify peptides and quantify the intensity of the precursor ions for both the labeled and unlabeled forms of each tyrosine-containing peptide.
-
For label-free quantification, the software calculates the area under the curve for the extracted ion chromatograms (XICs) of the peptide precursors.
-
-
Calculation of Labeled/Unlabeled (L/U) Ratio:
-
Export the peptide intensity data from the analysis software.
-
For each identified tyrosine-containing peptide, calculate the L/U ratio:
-
L/U = (Intensity of this compound labeled peptide) / (Intensity of unlabeled peptide)
-
-
-
Data Interpretation:
-
Compare the L/U ratios for each tyrosine site across different experimental conditions to identify changes in accessibility.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different conditions.
Table 1: Quantification of Tyrosine Labeling in Bovine Serum Albumin (BSA) under Native and Denaturing Conditions.
| Tyrosine Residue | L/U Ratio (Native) | L/U Ratio (8M Urea) | Fold Change (8M Urea / Native) |
| Y163 | 0.25 | 1.50 | 6.00 |
| Y171 | 0.80 | 0.85 | 1.06 |
| Y173 | 0.65 | 0.70 | 1.08 |
| Y355 | 0.15 | 0.45 | 3.00 |
| Y424 | 0.95 | 1.00 | 1.05 |
| Y475 | 1.20 | 0.60 | 0.50 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Top 10 Tyrosine Sites with Increased Labeling in Response to Growth Factor Stimulation in Cell Lysate.
| Protein | Gene Name | Tyrosine Site | L/U Ratio (Control) | L/U Ratio (Stimulated) | Fold Change (Stimulated / Control) |
| Epidermal growth factor receptor | EGFR | Y1092 | 0.10 | 0.50 | 5.00 |
| Shc-transforming protein 1 | SHC1 | Y239 | 0.05 | 0.35 | 7.00 |
| Mitogen-activated protein kinase 1 | MAPK1 | Y204 | 0.20 | 0.60 | 3.00 |
| ... | ... | ... | ... | ... | ... |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for quantifying tyrosine labeling.
Caption: Probing a growth factor signaling pathway with PTAD labeling.
Conclusion
The use of this compound in conjunction with quantitative mass spectrometry provides a powerful and versatile platform for investigating the role of tyrosine residues in protein biology. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to implement this technology in their own studies, from fundamental protein biochemistry to drug discovery and development. The ability to quantify changes in tyrosine accessibility provides a unique window into the dynamic nature of the proteome, offering valuable insights that are complementary to other structural and proteomics techniques.
Troubleshooting & Optimization
Technical Support Center: Optimizing PTAD-PEG4-Amine Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of bioconjugation reactions involving the PTAD-PEG4-amine linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains two distinct reactive ends: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group and a primary amine group, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The PTAD moiety is highly reactive and selective for tyrosine residues on proteins and peptides, a reaction often referred to as a "tyrosine click reaction". The primary amine allows for conjugation to molecules containing carboxylic acid groups, often through activation with EDC and NHS. This dual functionality makes it a valuable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and other bioconjugation applications where precise linking of two different molecules is required.
Q2: What are the main advantages of using a PTAD linker for tyrosine conjugation?
A2: The primary advantages of using a PTAD linker for targeting tyrosine residues include:
-
High Selectivity: PTAD linkers demonstrate remarkable selectivity for tyrosine over other amino acids like cysteine and lysine.
-
Stability: The resulting tyrosine-PTAD linkage is significantly more stable across a wide range of pH, temperatures, and in human blood plasma compared to commonly used maleimide-cysteine linkages.
-
Biocompatible Conditions: The reaction can be performed in aqueous buffers over a broad pH range without the need for heavy metal catalysts.
Q3: What are the common chemistries used to react the amine end of this compound?
A3: The primary amine on the this compound linker is typically reacted with a carboxylic acid group on a target molecule. This is most commonly achieved through carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This amine-reactive ester then readily couples with the primary amine of the this compound linker to form a stable amide bond.
Q4: What is the stability of the PTAD group during the amine coupling reaction?
A4: The PTAD group can be sensitive to certain conditions. In aqueous solutions, PTADs can decompose to form an isocyanate, which can lead to unwanted side reactions with amine-containing molecules, such as lysine residues on a protein. To mitigate this, it is often recommended to perform the reaction in the presence of an isocyanate scavenger, such as 100 mM Tris buffer. The stability of the PTAD moiety is also pH-dependent, with optimal stability generally observed in the pH range of 5-8.
Troubleshooting Guide
Problem 1: Low or No Yield of the Final Conjugate
| Possible Cause | Suggested Solution |
| Inefficient Amine Coupling (EDC/NHS Chemistry) | - Optimize pH: Ensure the activation of the carboxylic acid with EDC/NHS is performed at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the amine should be at pH 7.2-8.5. - Fresh Reagents: Use freshly prepared solutions of EDC and NHS, as they are susceptible to hydrolysis. - Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the EDC/NHS activation step, as they will compete with the reaction. MES buffer is a suitable choice for the activation step. - Molar Ratio: Use a molar excess of EDC and NHS over the carboxylic acid (e.g., 1.2-2 fold excess). For the amine coupling, a slight molar excess of the amine-containing component can be used. |
| Inefficient Tyrosine "Click" Reaction | - PTAD Activation: Ensure the PTAD reagent is properly activated if using a precursor form. Some protocols require oxidation to generate the reactive PTAD. - Steric Hindrance: The target tyrosine residue may be buried within the protein's structure. Consider using a mild denaturant if protein function will not be compromised. - Molar Ratio: Use a molar excess of the PTAD-containing molecule (e.g., 3-10 fold excess) to drive the reaction to completion. |
| Degradation of PTAD Moiety | - Use of Scavenger: If performing the amine coupling first, the subsequent reaction conditions for the tyrosine click reaction should be considered. If there is a possibility of isocyanate formation, include Tris buffer in the reaction mixture. |
| Hydrolysis of NHS-ester | - Prompt Use: Use the activated NHS-ester immediately for the reaction with the amine. The half-life of NHS esters decreases significantly with increasing pH. - Low Temperature: Performing the reaction at 4°C can help to minimize hydrolysis, although the reaction time may need to be extended. |
| Inaccurate Quantification of Reactants | - Verify Concentrations: Use reliable methods (e.g., spectrophotometry, HPLC) to accurately determine the concentrations of your starting materials before the reaction. |
Problem 2: Formation of Undesired Side Products or Aggregates
| Possible Cause | Suggested Solution |
| Isocyanate Formation from PTAD | - Include Tris Buffer: As mentioned previously, the addition of Tris buffer can effectively scavenge the isocyanate byproduct and prevent non-specific reactions with other amine-containing molecules. |
| Intermolecular Cross-linking | - Control Molar Ratios: Avoid using a large excess of the bifunctional linker, as this can lead to the formation of dimers or larger aggregates. A stepwise addition of the linker can sometimes help to control the reaction. - Optimize Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular cross-linking. Consider performing the reaction at a lower protein concentration. |
| Protein Aggregation/Precipitation | - Solubility of the Linker: The this compound linker is generally soluble in aqueous buffers. However, if conjugated to a hydrophobic molecule, the resulting conjugate may have poor solubility. The PEG4 spacer helps to improve solubility. - Buffer Conditions: Ensure the pH and ionic strength of the buffer are suitable for maintaining the stability of the protein throughout the conjugation process. |
| Reaction with Non-target Amino Acids | - pH Control: While the PTAD reaction is highly selective for tyrosine, side reactions with tryptophan and lysine have been observed under certain conditions, although they are generally inefficient. Maintaining the recommended pH range for the reaction can help to minimize these side reactions. |
Experimental Protocols
General Two-Step Protocol for Conjugating a Carboxylic Acid-Containing Molecule to a Tyrosine-Containing Protein using this compound
Step 1: Activation of Carboxylic Acid and Coupling to this compound
-
Dissolve the Carboxylic Acid-Containing Molecule: Dissolve the molecule in an appropriate buffer. A common choice is 0.1 M MES buffer with 0.5 M NaCl at pH 6.0.
-
Add EDC and Sulfo-NHS: Add a 1.2 to 2-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS to the carboxylic acid solution.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add this compound: Dissolve the this compound in a compatible buffer (e.g., PBS at pH 7.4) and add it to the activated carboxylic acid solution.
-
Adjust pH: Immediately adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine-containing buffer (e.g., PBS).
-
Incubate: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PTAD-PEG4-Molecule conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents.
Step 2: Tyrosine "Click" Reaction
-
Prepare the Protein Solution: Dissolve the tyrosine-containing protein in a suitable buffer, such as PBS at pH 7.4. If concerned about PTAD decomposition, a buffer containing 100 mM Tris can be used.
-
Add the PTAD-PEG4-Molecule Conjugate: Add a 3 to 10-fold molar excess of the purified PTAD-PEG4-Molecule conjugate to the protein solution.
-
Incubate: Allow the reaction to proceed for 15-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.
-
Quench the Reaction (Optional): The reaction can be quenched by adding an excess of a small molecule containing a tyrosine or by buffer exchange.
-
Purification of the Final Conjugate: Purify the final protein conjugate using a suitable method such as SEC to remove unreacted PTAD-PEG4-Molecule and other small molecules.
Quantitative Data Summary
The following tables summarize typical reaction parameters and analytical methods for reactions involving this compound and similar linkers, based on available literature.
Table 1: Typical Reaction Conditions for Amine Coupling (EDC/NHS)
| Parameter | Typical Range | Notes |
| pH (Activation) | 4.5 - 6.0 | MES buffer is commonly used. |
| pH (Coupling) | 7.2 - 8.5 | PBS or borate buffers are suitable. Avoid amine-containing buffers. |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize side reactions but may require longer reaction times. |
| Reaction Time | 1 - 12 hours | Dependent on temperature and reactivity of the substrates. |
| Molar Ratio (EDC:NHS:Carboxyl) | 1.2:1.2:1 to 2:2:1 | A slight excess of coupling reagents is generally used. |
| Molar Ratio (Amine:NHS-ester) | 1:1 to 1.5:1 | A slight excess of the amine can be used to drive the reaction. |
Table 2: Typical Reaction Conditions for Tyrosine "Click" Reaction
| Parameter | Typical Range | Notes |
| pH | 6.0 - 9.0 | Reaction is generally faster at higher pH. |
| Buffer | PBS, Tris-containing buffers | Tris buffer can act as an isocyanate scavenger. |
| Temperature | Room Temperature | The reaction is typically fast at room temperature. |
| Reaction Time | 5 - 60 minutes | Can be very rapid depending on the accessibility of the tyrosine residue. |
| Molar Ratio (PTAD-linker:Protein) | 3:1 to 20:1 | A molar excess of the PTAD linker is used to ensure efficient labeling. |
Table 3: Common Analytical Techniques for Characterization and Purification
| Technique | Application | Key Parameters |
| Reverse-Phase HPLC (RP-HPLC) | Purification of small molecule conjugates and final protein conjugates. Analysis of reaction progress. | C18 or C4 columns are commonly used for peptides and proteins. Gradients of acetonitrile in water with 0.1% TFA are typical mobile phases. |
| Size-Exclusion Chromatography (SEC) | Purification of protein conjugates to remove unreacted small molecules. Analysis of aggregation. | Choice of column depends on the molecular weight of the protein. Isocratic elution with a suitable buffer (e.g., PBS). |
| Mass Spectrometry (MS) | Confirmation of conjugation, determination of the degree of labeling (e.g., drug-to-antibody ratio), and identification of conjugation sites. | ESI-MS and MALDI-TOF are commonly used. LC-MS can be used for online analysis and purification. |
| UV-Vis Spectroscopy | Quantification of protein and conjugate concentration. Monitoring reaction progress if the linker or attached molecule has a distinct absorbance. |
Visualizations
Caption: A typical two-step experimental workflow for conjugating a molecule to a protein using this compound.
Caption: A troubleshooting decision tree for addressing low conjugation yield in this compound reactions.
References
- 1. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
common side reactions with PTAD linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the use of 4-phenyl-3,5-dioxo-1,2,4-triazoline (PTAD) linkers for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of PTAD linkers? A1: PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) linkers are versatile bioconjugation tools primarily used for the selective modification and labeling of tyrosine residues on proteins and peptides.[1][2][3] They are valued for their high selectivity for the phenolic side chain of tyrosine, allowing for site-specific conjugation under mild, aqueous conditions.[4]
Q2: What is the most common side reaction associated with PTAD linkers? A2: The most significant side reaction is the decomposition of the PTAD reagent into a reactive isocyanate byproduct.[4] This isocyanate is promiscuous and can react with primary amines, most notably the ε-amino group of lysine residues, leading to non-specific labeling of the target protein.
Q3: How stable is the covalent bond formed between a PTAD linker and a tyrosine residue? A3: The PTAD-tyrosine C-N bond is exceptionally stable. It can withstand extreme pH (from 10% HCl to 10% NaOH), high temperatures (120°C), and prolonged incubation in human blood plasma, making it significantly more robust than commonly used maleimide-thiol linkages.
Q4: Can PTAD linkers react with other amino acids besides tyrosine? A4: While highly selective for tyrosine, inefficient reactions with tryptophan and lysine have been observed when these amino acids are studied in isolation. However, in competitive experiments with a mix of amino acids, PTAD demonstrates remarkable selectivity for tyrosine modification. The primary concern for non-specific labeling comes from the isocyanate decomposition product reacting with lysines, rather than the PTAD moiety itself.
Q5: What reaction buffers are compatible with PTAD chemistry? A5: PTAD labeling is effective in a variety of common biological buffers, including Phosphate Buffered Saline (PBS), Tris, and HEPES, across a broad pH range (typically 6-9). The choice of buffer can be critical for minimizing side reactions and maintaining protein stability.
Troubleshooting Guide
Problem 1: Non-Specific Labeling (e.g., Lysine Modification)
-
Symptom: Mass spectrometry or other analytical methods show modification at lysine residues in addition to or instead of tyrosine.
-
Primary Cause: This is almost always due to the formation of a reactive isocyanate byproduct from the decomposition of the PTAD linker, which then reacts with primary amines on lysine residues. This decomposition can be more pronounced when target tyrosines are not easily accessible.
-
Solutions:
-
Add an Isocyanate Scavenger: The most effective solution is to include a small amount of Tris buffer (2-amino-2-hydroxymethyl-propane-1,3-diol) in the reaction medium. The primary amine in Tris acts as a scavenger, reacting with and neutralizing the isocyanate byproduct before it can label the protein. A concentration of 100 mM Tris is often effective.
-
Optimize the Solvent System: The choice of organic co-solvent can significantly impact selectivity. Reactions run in phosphate buffer with dimethylformamide (DMF) have shown significant lysine modification. Switching the co-solvent to acetonitrile (MeCN) can dramatically improve selectivity for tyrosine and minimize lysine side reactions.
-
Control Reagent Excess: While a molar excess of the PTAD reagent is needed to drive the reaction, an extremely large excess may increase the concentration of the isocyanate byproduct. A 10-fold molar excess of reagent relative to the protein is a common starting point.
-
Problem 2: Low Conjugation Yield or Efficiency
-
Symptom: A low percentage of the target protein is successfully conjugated with the PTAD linker.
-
Possible Causes & Solutions:
-
Inaccessible Tyrosine Residues: Tyrosine residues may be buried within the protein's tertiary structure and inaccessible to the linker. Consider introducing mild denaturing conditions (e.g., low concentrations of urea) to increase surface accessibility, though this must be carefully controlled to avoid irreversible protein unfolding.
-
Suboptimal Buffer/pH: While PTAD reactions work over a broad pH range, the efficiency can be pH-dependent. Empirically testing a pH range from 7 to 9 may identify a more optimal condition for your specific protein. Phosphate buffers have been reported to yield higher modification efficiency than Tris buffers in some systems.
-
Reagent Quality and Activation: Ensure the PTAD reagent is of high quality and properly activated. Unactivated PTAD precursors must be oxidized (e.g., with 1,3-dibromo-5,5-dimethylhydantoin) immediately before use. The activated reagent is often a distinct red color and should be used within 30 minutes.
-
Protein Concentration: Use a protein concentration of at least 1 mg/mL, as higher concentrations are preferred to enhance labeling efficiency.
-
Problem 3: Protein Precipitation During Reaction
-
Symptom: The protein solution becomes cloudy or forms a visible precipitate upon addition of the PTAD reagent.
-
Possible Causes & Solutions:
-
Buffer Choice: Certain buffers can cause precipitation. For instance, adding activated PTAD to an elastin-like protein (ELP) in pure Tris buffer or pure phosphate buffer resulted in precipitation.
-
Introduce a Co-solvent: The issue of precipitation in aqueous buffers can often be resolved by using a mixed solvent system. A 1:1 volumetric mixture of buffer and an organic co-solvent like DMF or acetonitrile can maintain protein solubility throughout the reaction. Note that acetonitrile is often preferred for better selectivity (see Problem 1).
-
Over-Modification: Excessive modification of surface residues can sometimes alter the isoelectric properties of a protein, leading to aggregation and precipitation. If precipitation occurs, try reducing the molar excess of the PTAD linker.
-
Quantitative Data Summary
The efficiency of PTAD conjugation is highly dependent on the reaction conditions and the specific protein target. The following table summarizes reported modification efficiencies under various conditions.
| Protein Target | Buffer System | Co-Solvent | PTAD:Tyr Ratio | Tyr Modification Efficiency | Notes | Reference(s) |
| Elastin-Like Protein (ELP) | 50 mM Tris (pH 7.5) | DMF (50%) | 4:1 | ~60% | --- | |
| Elastin-Like Protein (ELP) | 100 mM Phosphate (pH 8.0) | DMF (50%) | 4:1 | ~80% | Showed significant lysine side reactions. | |
| Elastin-Like Protein (ELP) | 100 mM Phosphate (pH 8.0) | Acetonitrile (50%) | 4:1 | ~90% | Minimal lysine modification observed. | |
| Bovine Serum Albumin (BSA) | pH 7.4 Buffer | --- | 167 equivalents | 96% | Achieved in 15 minutes with a rhodamine-functionalized PTAD. | |
| Chymotrypsinogen A | Sodium Phosphate (pH 7) | Acetonitrile (50%) | Not Specified | 60% - 81% | Efficiency depends on the electronic properties of the PTAD reagent. | |
| Peptide | Phosphate Buffer (pH 7) | Acetonitrile (6%) | 3:1 | ~60% | Showed high selectivity for tyrosine over other reactive amino acids. |
Experimental Protocols
General Protocol for Tyrosine Conjugation using PTAD
This protocol provides a general workflow for labeling a target protein with a PTAD linker. Optimization of molar excess, buffer, co-solvent, and reaction time may be required for each specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein stock at a concentration of >1 mg/mL in the desired reaction buffer (e.g., 100 mM Phosphate Buffer, pH 8.0).
-
PTAD Precursor Solution: If starting with the unactivated triazolidinedione, dissolve it in an appropriate organic solvent (e.g., acetonitrile) to a known concentration (e.g., 4 mM).
-
Oxidizing Agent: Prepare an equimolar solution of an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the same solvent.
2. PTAD Activation:
-
Mix equimolar amounts of the PTAD precursor and the oxidizing agent.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature, or until a distinct deep red color develops, indicating the formation of the activated PTAD.
-
Place the activated PTAD solution on ice and use it within 30 minutes for maximal reactivity.
3. Conjugation Reaction:
-
In a reaction vial, combine the protein solution with the desired organic co-solvent (e.g., acetonitrile to a final concentration of 50% v/v). If using Tris as a scavenger, it should be part of the buffer system.
-
Add the freshly activated PTAD solution to the protein mixture. A 10-fold molar excess of PTAD relative to the protein is a common starting point.
-
Mix gently and incubate at room temperature for 30-60 minutes.
4. Quenching (Optional but Recommended):
-
To ensure any unreacted PTAD or byproducts are consumed, a quenching reagent like excess Tris or another primary amine can be added.
5. Purification:
-
Remove excess, unreacted PTAD reagent and byproducts from the conjugated protein.
-
Size-exclusion chromatography (e.g., gel filtration) is a highly effective method for this separation.
6. Characterization:
-
Confirm successful conjugation and assess purity.
-
Methods include SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry (to confirm the mass of the conjugate and identify the site of modification).
Visualizations
Reaction Pathways
Caption: PTAD's desired reaction with tyrosine and the major side reaction pathway.
Experimental Workflow
Caption: A typical experimental workflow for PTAD-mediated protein conjugation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PTAD conjugation issues.
References
Technical Support Center: PTAD-PEG4-Amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of PTAD-PEG4-amine, a critical heterobifunctional linker used in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a specialized chemical linker molecule. It contains three key parts:
-
A PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione) group, which reacts with tyrosine residues on proteins in a "tyrosine click" reaction.[1]
-
A PEG4 (4-unit polyethylene glycol) spacer, which increases solubility and provides distance between the conjugated molecules.
-
An amine (NH2) group, which is a primary amine that can be used for further conjugation to molecules with amine-reactive groups like NHS esters or carboxylic acids.[1][2][3]
Its stability is crucial because degradation, primarily through hydrolysis, will render the molecule inactive, leading to failed conjugation experiments, low yields, and unreliable results.
Q2: What is hydrolysis in the context of this compound?
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For this compound, the most susceptible part is the PTAD ring. The carbonyl groups in the triazolinedione ring can be attacked by water, leading to ring-opening and the formation of an inactive urazole derivative. This compromises the linker's ability to participate in the tyrosine click reaction.
Q3: What are the visible signs of this compound degradation?
This compound is often supplied as an oil or solid.[1] Visual inspection is not a reliable method for detecting hydrolysis. The most definitive signs of degradation are identified analytically:
-
Chromatography (HPLC/LC-MS): Appearance of new peaks corresponding to hydrolysis byproducts and a decrease in the area of the main this compound peak.
-
Functional Assays: A significant decrease in the efficiency or yield of your tyrosine conjugation reaction.
Q4: How does the stability of the PTAD linkage compare to other chemistries?
The final linkage formed by the PTAD group with a tyrosine residue is reported to be more stable against variations in temperature and pH compared to the thiosuccinimide linkage formed by maleimide chemistry. However, this refers to the stability of the product (the conjugate). The reagent (this compound) itself is sensitive to moisture before the reaction occurs.
Troubleshooting Guide
Issue 1: My tyrosine conjugation reaction yield is very low or has failed completely.
| Possible Cause | Recommended Action |
| Hydrolysis of this compound Stock | The most common cause is the degradation of the linker due to improper storage or handling. |
| Incorrect Buffer Conditions | The reaction buffer may be incompatible. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule if you are using the amine end of the linker for a separate reaction. |
| Sub-optimal pH | While the PTAD-tyrosine reaction is robust across a range of pHs, extreme pH values can contribute to the degradation of the linker or the target protein. |
Issue 2: I see multiple unexpected peaks in my LC-MS analysis post-reaction.
| Possible Cause | Recommended Action |
| Degraded this compound Reagent | Hydrolyzed linker will not react and will appear as a separate species. Partially degraded material may also be present. |
| Side Reactions | Although PTAD is highly selective for tyrosine, sub-optimal conditions or contaminants could potentially lead to side reactions. |
| Oxidation of PEG Linker | Polyethylene glycols can oxidize over time, especially when exposed to light and oxygen. This can create heterogeneity in your final product. |
Prevention of Hydrolysis: Best Practices & Protocols
Preventing hydrolysis requires strict control over environmental conditions, particularly moisture.
Storage and Handling
Proper storage is the most critical factor in maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C for long-term storage. | Low temperatures slow down all chemical degradation pathways, including hydrolysis. |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Inert gas displaces oxygen and, more importantly, ambient moisture, preventing both oxidation and hydrolysis. |
| Moisture | Keep desiccated at all times. Use a desiccator for short-term storage outside the freezer. | PTAD and other reactive moieties are highly sensitive to moisture. |
| Light | Protect from light. | PEG chains can be susceptible to light-induced oxidation. Storing in the original amber vial or in a dark box is recommended. |
| Aliquoting | Aliquot into smaller, single-use quantities upon receipt. | This practice avoids repeated freeze-thaw cycles and minimizes moisture introduction into the main stock vial from condensation. |
Handling Workflow Diagram
Caption: Recommended workflow for handling moisture-sensitive this compound.
Reaction Conditions
-
Solvents: For preparing stock solutions, use anhydrous (dry) water-miscible solvents like DMSO or DMF.
-
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES at a pH range of 7.0-7.5 for reactions involving the PTAD moiety. Avoid buffers with primary amines like Tris, as they can compete in reactions involving the amine end of the linker.
-
Preparation: Prepare solutions fresh for each experiment. Avoid storing this compound in aqueous buffers for extended periods.
Plausible Hydrolysis Mechanism
The triazolinedione ring is the most likely site of hydrolysis.
Caption: Plausible hydrolysis pathway of the PTAD moiety leading to inactivation.
Experimental Protocol: Stability Assessment via HPLC
This protocol allows for the quantitative assessment of this compound stability under various conditions.
Objective: To determine the rate of hydrolysis of this compound in different aqueous buffers and at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Various aqueous buffers (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 8.5 Borate)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubators or water baths
Methodology:
-
Stock Solution Preparation:
-
Carefully weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This stock should be prepared fresh.
-
-
Sample Preparation:
-
For each condition (e.g., Buffer A at 4°C, Buffer A at 25°C, Buffer B at 25°C), dilute the DMSO stock solution into the respective aqueous buffer to a final concentration of 1 mg/mL.
-
Immediately take a "time zero" (T=0) sample from each condition and inject it into the HPLC.
-
Store the remaining solutions under their designated temperature conditions.
-
-
Time-Course Analysis:
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Inject the aliquot into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample for that condition.
-
Plot the percentage of intact material versus time for each condition to determine the stability and calculate hydrolysis half-lives.
-
Workflow for Stability Protocol
Caption: Experimental workflow for the HPLC-based stability assessment of this compound.
References
Technical Support Center: Troubleshooting Low Yield in PTAD Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) conjugation reactions, with a focus on addressing issues that lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the PTAD conjugation reaction?
The primary mechanism for PTAD conjugation to proteins and peptides is a highly selective "tyrosine-click" reaction, which is an ene-type reaction. This reaction targets the phenol side chain of tyrosine residues. The reaction is known for its rapid kinetics and high chemoselectivity under mild, aqueous conditions.[1][2]
Q2: What are the most common causes of low yield in PTAD conjugation reactions?
Low yield in PTAD conjugation can stem from several factors:
-
Degradation of the PTAD Reagent: PTAD and its derivatives can be susceptible to hydrolysis, especially electron-poor variants.[3][4]
-
Side Reactions: A significant side reaction is the decomposition of PTAD to a reactive isocyanate intermediate, which can then non-selectively react with primary amines, such as the side chain of lysine residues or the N-terminus of the protein.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, solvent composition, and stoichiometry can significantly impact the reaction efficiency.
-
Inaccessibility of Tyrosine Residues: The tyrosine residues on the target protein may be buried within the protein's three-dimensional structure, making them inaccessible to the PTAD reagent.
-
Starting Material Instability: The protein or peptide itself may be unstable under the reaction conditions, leading to degradation.
Q3: How can I minimize the common isocyanate-mediated side reaction?
The formation of a promiscuous isocyanate byproduct is a known issue that can lead to off-target labeling and reduced yield of the desired conjugate. To mitigate this, it is highly recommended to include a scavenging agent in the reaction buffer. Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer is an effective scavenger for this isocyanate byproduct. Using a concentration of 100 mM Tris buffer has been shown to be effective.
Troubleshooting Guide
Problem 1: Low or No Conjugation Detected
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive PTAD Reagent | Use a fresh batch of PTAD reagent or one that has been stored under appropriate conditions (cool, dry, and protected from light). Consider in situ generation of PTAD from its urazole precursor immediately before use. | PTAD reagents can degrade over time, especially when exposed to moisture. Electron-poor PTADs are particularly unstable in aqueous media. |
| Suboptimal Reaction pH | Ensure the reaction pH is within the optimal range. While the reaction can proceed over a wide pH range (pH 2-10), higher yields are generally obtained at neutral to slightly basic pH (pH 7-8.5). | The reactivity of the tyrosine phenol is pH-dependent. |
| Incorrect Solvent System | Optimize the solvent composition. While the reaction is often performed in aqueous buffers, the addition of organic co-solvents like acetonitrile or DMF may be necessary to maintain the solubility of the PTAD reagent and the protein. However, high concentrations of organic solvents can denature the protein. | A 1:1 mixture of buffer to organic solvent is a common starting point, but this may need to be optimized for your specific system. |
| Inaccessible Tyrosine Residues | Consider partially denaturing the protein under controlled conditions to expose buried tyrosine residues. However, this must be done carefully to avoid irreversible denaturation. The accessibility of tyrosine residues is a key factor in conjugation efficiency. | If the target tyrosine residues are not solvent-exposed, the PTAD reagent cannot react with them. |
Problem 2: Presence of Multiple Products and Off-Target Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Isocyanate Side Reaction | Add Tris buffer (e.g., 100 mM) to the reaction mixture to act as an isocyanate scavenger. | Tris contains a primary amine that will react with and neutralize the isocyanate byproduct, preventing it from labeling lysine residues on your protein. |
| Double Addition to Tyrosine | Reduce the molar excess of the PTAD reagent. Use a smaller excess (e.g., 1.1 to 3 equivalents) of PTAD relative to the tyrosine content. | High concentrations of PTAD can lead to the addition of a second PTAD molecule to the same tyrosine residue. |
| Reaction with Other Residues | While highly selective for tyrosine, minor reactions with other residues like tryptophan have been observed under certain conditions. Confirm the identity of byproducts using mass spectrometry. | Understanding the nature of the side products is crucial for optimizing the reaction to favor tyrosine selectivity. |
Quantitative Data Summary
The following tables summarize reported yields for PTAD conjugation under various conditions.
Table 1: Effect of pH on PTAD Conjugation Yield
| Target Molecule | pH | Yield | Reference |
| Bovine Serum Albumin | 2 | 52% | |
| Bovine Serum Albumin | 7 | 85-98% | |
| Bovine Serum Albumin | 10 | 85-98% |
Table 2: PTAD Conjugation Yields for Different Substrates and Conditions
| Substrate | PTAD Equivalents | Solvent System | Yield | Reference |
| N-acyl tyrosine methyl amide | 1.1 | 1:1 Sodium Phosphate buffer (pH 7)/Acetonitrile | Quantitative | |
| Peptide with competing residues | 3.0 | 6% Acetonitrile/Phosphate buffer (pH 7) | ~60% | |
| p-cresol | ~0.98 | THF with NaH | 75% | |
| Chymotrypsinogen A (PEGylation) | 10 | Buffer (pH 7.4) | Predominantly mono-PEGylated product | |
| N-acetyl-L-tyrosine | N/A | DCM/HFIP | 54-79% |
Experimental Protocols
General Protocol for PTAD Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 100 mM Tris buffer, pH 7.4, or 100 mM phosphate buffer, pH 7.4).
-
Ensure the protein solution is free of any primary amine-containing contaminants if not using Tris as the primary buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
PTAD Reagent Preparation:
-
If using a stable PTAD derivative, dissolve it in an appropriate organic co-solvent (e.g., DMF or acetonitrile) to prepare a stock solution.
-
If using a less stable PTAD, consider generating it in situ from its urazole precursor immediately before the conjugation reaction. For example, by oxidizing the urazole with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the PTAD stock solution to the protein solution. A common starting point is a 3- to 10-fold molar excess of PTAD over the protein.
-
Gently mix the reaction and incubate at room temperature for a duration ranging from 5 minutes to 1 hour. The reaction is often very rapid.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as glycine, if Tris buffer was not used as the primary reaction buffer.
-
-
Purification:
-
Remove excess, unreacted PTAD reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: A general experimental workflow for PTAD conjugation to proteins.
Caption: The desired tyrosine conjugation versus the isocyanate side reaction.
Caption: A decision tree for troubleshooting low yield in PTAD conjugation.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 4. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues [mdpi.com]
Technical Support Center: PTAD-PEG4-amine and Off-Target Reactions
Welcome to the technical support center for PTAD-PEG4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target reactions with lysine during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains a 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) moiety, which is designed to selectively react with the phenolic side chain of tyrosine residues in proteins and peptides through a "tyrosine-click" reaction.[1] The other end of the linker has a primary amine group, allowing for further conjugation to other molecules or surfaces.[1][2] The PEG4 spacer increases the linker's water solubility and provides spatial separation between the conjugated molecules.
Q2: Is this compound expected to react with lysine residues?
A2: Under optimal conditions, PTAD reagents are designed to be highly selective for tyrosine over other amino acids, including lysine. Competitive labeling studies have demonstrated that the reaction of PTAD derivatives with tyrosine is significantly favored in aqueous buffered conditions, even in the presence of other potentially reactive amino acid derivatives like lysine.
Q3: Under what circumstances can off-target reactions with lysine occur?
A3: Off-target reactions with lysine can occur, primarily due to the decomposition of the PTAD moiety into a putative isocyanate byproduct. This isocyanate intermediate is highly reactive and can non-specifically label nucleophilic residues such as the terminal amine of lysine side chains, forming a urea linkage. This side reaction may be more prevalent when the target tyrosine residues are less accessible or reactive.
Q4: How does pH affect the selectivity of the PTAD-tyrosine reaction and potential off-target reactions?
A4: The PTAD-tyrosine conjugation can be achieved over a broad pH range, from 2 to 10. High yields for the desired tyrosine conjugation have been reported between pH 7 and 10. However, extreme pH values might influence the stability of the PTAD reagent and the accessibility of target residues, potentially leading to off-target reactions. For lysine side chains, a higher pH (above the pKa of the ε-amino group) will result in a deprotonated, more nucleophilic amine, which could increase its reactivity towards any isocyanate byproducts.
Troubleshooting Guide
Q1: I am observing unexpected, higher molecular weight species in my final product after conjugation with this compound. Could this be due to off-target reactions with lysine?
A1: Yes, the presence of higher molecular weight species could indicate that multiple this compound molecules have conjugated to your protein, potentially through off-target reactions with surface-exposed lysines. The isocyanate decomposition product of PTAD is known to be promiscuous in its labeling.
To troubleshoot this issue, consider the following steps:
-
Reaction Buffer Optimization: If you are not already using it, consider adding a small amount of Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) to your reaction buffer. Tris can act as a scavenger for the isocyanate byproduct, thus minimizing off-target labeling.
-
pH Adjustment: Evaluate the pH of your reaction. While the PTAD-tyrosine reaction is efficient at neutral to slightly basic pH, you could try performing the conjugation at a more neutral pH (e.g., pH 7.0-7.5) to potentially reduce the nucleophilicity of lysine residues.
-
Molar Ratio Modification: Reduce the molar excess of this compound relative to your protein. A lower concentration of the labeling reagent can decrease the likelihood of off-target reactions.
-
Reaction Time: Minimize the reaction time to what is necessary for the tyrosine conjugation. Prolonged reaction times may allow for the accumulation of the isocyanate decomposition product.
Q2: How can I confirm that the observed off-target reaction is indeed with lysine?
A2: To confirm lysine modification, you can employ several analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to analyze the conjugated protein. An increase in mass corresponding to the addition of one or more this compound molecules would be expected. Peptide mapping, where the protein is digested into smaller peptides (e.g., with trypsin) and then analyzed by LC-MS/MS, can pinpoint the exact amino acid residues that have been modified.
-
Western Blot Analysis: If you have an antibody that specifically recognizes your protein of interest, you can use Western blotting to visualize the different conjugated species. The presence of multiple bands at higher molecular weights would suggest multiple conjugations.
-
Amino Acid Analysis: Although less common for this specific purpose, amino acid analysis of the modified protein could potentially show a decrease in the relative amount of unmodified lysine.
Q3: My target protein has no accessible tyrosine residues, yet I am still seeing a reaction with this compound. What is happening?
A3: If your protein lacks accessible tyrosine residues, any observed reaction is likely an off-target modification. The primary suspect would be the reaction of the isocyanate decomposition product with nucleophilic amino acid side chains, most commonly lysine. In such cases, the troubleshooting steps outlined in Q1 of this guide are highly recommended.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| PTAD-Tyrosine Conjugation Yield | 52% | pH 2 | |
| 85-98% | pH 7-10 | ||
| PTAD-Tyrosine Conjugation Time | < 5 minutes | Not specified | |
| This compound Molecular Weight | 513.54 g/mol | N/A | |
| This compound Purity | >95% | N/A |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general starting point for the conjugation of this compound to a tyrosine-containing protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris, unless used as a scavenger.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer, hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Prepare the protein solution at a known concentration in the chosen reaction buffer (pH 7.0-8.5 is a good starting point).
-
Add the desired molar excess of the this compound stock solution to the protein solution. Mix gently by pipetting.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to 2 hours). Reaction times may need to be optimized.
-
(Optional but recommended) Quench the reaction by adding a final concentration of a scavenger like Tris to consume any unreacted PTAD or its byproducts.
-
Purify the conjugated protein from excess reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Troubleshooting Protocol for Minimizing Off-Target Lysine Reactions
This protocol outlines steps to take when off-target lysine modification is suspected.
Materials:
-
Same as Protocol 1
-
Tris buffer (e.g., 1 M, pH 8.0)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Before adding the this compound, add Tris buffer to the protein solution to a final concentration of 10-50 mM. This will act as a scavenger for the isocyanate byproduct.
-
Proceed with step 3 from Protocol 1, but consider using a lower molar excess of this compound than in your initial experiments.
-
Reduce the reaction time. For example, if you previously reacted for 2 hours, try a time course experiment with time points at 15, 30, and 60 minutes to find the optimal time for tyrosine conjugation with minimal off-target reaction.
-
Proceed with steps 5-7 from Protocol 1 to purify and analyze the conjugate. Compare the results with your previous experiments to assess the reduction in off-target modification.
Mandatory Visualization
Caption: Intended vs. Off-Target Reaction Pathways of this compound.
Caption: Troubleshooting Workflow for Off-Target Lysine Reactions.
References
minimizing isocyanate byproduct in PTAD reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its derivatives. The primary focus is on the formation and mitigation of isocyanate byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isocyanate byproduct formation in PTAD reactions?
A1: Isocyanate byproducts can arise from the hydrolytic decomposition of PTAD and its derivatives, particularly in aqueous environments. The triazolinedione ring is susceptible to ring-opening under certain conditions, leading to the formation of a corresponding aryl isocyanate as an intermediate byproduct.[1] This can be a significant issue in applications like bioconjugation, where reactions are often performed in aqueous buffers.[1][2]
Q2: Under what conditions is the formation of isocyanate from PTAD more likely?
A2: The stability of PTAD and the likelihood of its decomposition to an isocyanate are influenced by the reaction medium. In particular, aqueous solutions can promote the hydrolysis of the PTAD ring.[1][2] While PTAD is known for its high reactivity as a dienophile and enophile, its stability can be compromised in the presence of nucleophiles like water. The specific pH and temperature conditions that accelerate this decomposition are not extensively documented in general literature but are a known challenge in aqueous bioconjugation reactions.
Q3: How can I detect the presence of isocyanate byproducts in my reaction mixture?
A3: Direct detection of isocyanate byproducts can be challenging due to their high reactivity. However, their presence can be inferred by the formation of secondary byproducts. For instance, in reactions containing primary amines (such as lysine residues in proteins or amine-containing buffers), the isocyanate intermediate will readily react to form stable urea adducts. These urea byproducts can often be detected and characterized using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate the urea byproduct from the desired product and other reaction components.
-
Mass Spectrometry (MS): To identify the mass of the urea adduct, confirming the incorporation of the isocyanate-derived moiety.
Q4: Are there any recommended methods for minimizing or eliminating isocyanate byproducts?
A4: Yes, a key strategy to mitigate the effects of isocyanate byproduct formation is to use a scavenging agent in the reaction mixture. It has been demonstrated that primary amine buffers, such as Tris (2-amino-2-hydroxymethyl-propane-1,3-diol), are effective at scavenging the isocyanate intermediate as it forms. The primary amine of the Tris buffer reacts with the isocyanate, preventing it from reacting with the desired substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Formation of unexpected side products with masses corresponding to the addition of a phenyl isocyanate moiety. | Hydrolytic decomposition of PTAD leading to the formation of phenyl isocyanate. | - Conduct the reaction in a buffer containing an isocyanate scavenger, such as Tris buffer.- Minimize the amount of water in the reaction if the desired reaction chemistry allows, by using anhydrous solvents. |
| Low yield of the desired PTAD adduct and presence of complex byproduct mixtures, especially in bioconjugation with proteins. | The isocyanate byproduct is reacting with nucleophilic residues on the protein (e.g., lysine), leading to "off-target" labeling and a heterogeneous product mixture. | - Add a small amount of Tris buffer to the reaction medium to act as a scavenger for any formed isocyanate.- Optimize reaction times; shorter reaction times may reduce the extent of PTAD decomposition. |
| Inconsistent reaction outcomes when using PTAD in aqueous buffers. | Varying rates of PTAD hydrolysis to isocyanate depending on minor fluctuations in pH, temperature, or buffer composition. | - Standardize the reaction buffer system. The use of a mixed buffer system (e.g., PBS and Tris) can help ensure reproducibility.- Ensure the PTAD reagent is of high purity, as impurities can catalyze decomposition. |
Experimental Protocols
Protocol for Scavenging Isocyanate Byproducts in PTAD-based Bioconjugation
This protocol is adapted from methodologies developed to prevent off-target labeling of proteins due to isocyanate formation from PTAD derivatives.
-
Protein Preparation: Prepare the protein solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS).
-
Buffer Additive: To the protein solution, add a stock solution of Tris buffer to a final concentration that is sufficient to scavenge potential isocyanate byproducts. A common starting point is to have a final Tris concentration in the low millimolar range, but this may need to be optimized.
-
PTAD Reagent Preparation: Dissolve the PTAD reagent in a compatible organic solvent (e.g., DMF or acetonitrile) to prepare a stock solution.
-
Reaction Initiation: Add the PTAD stock solution to the protein solution containing the Tris scavenger.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). The optimal time may vary depending on the specific reactants.
-
Purification: After the reaction is complete, remove the excess unreacted PTAD reagent and scavenger adducts by standard methods such as gel filtration.
Visualizations
PTAD Decomposition and Isocyanate Scavenging Pathway
Caption: PTAD decomposition pathway and mitigation.
Troubleshooting Workflow for Unexpected PTAD Byproducts
Caption: Troubleshooting workflow for PTAD reactions.
References
PTAD-PEG4-amine stability in different buffers
Welcome to the technical support center for PTAD-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffers and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. The PTAD moiety is highly reactive towards the phenolic side chain of tyrosine residues in peptides and proteins, enabling a "tyrosine-click" conjugation. The primary amine can be used for further modifications. This linker is often utilized in the creation of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2]
Q2: In which buffers can I use this compound?
For optimal performance, it is recommended to use non-amine-containing buffers at a pH range of 7-9.[3] Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/Bicarbonate buffer
-
Borate buffer
Q3: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. The primary amines in these buffers will compete with the intended amine-reactive chemistry if you are using the amine end of the this compound for subsequent reactions, and may also interact with the PTAD moiety itself.[3]
Q4: How should I store this compound?
This compound should be stored as a solid at -20°C for long-term stability (up to 3 years).[1] If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store it at -80°C for up to one year. It is crucial to minimize exposure to moisture.
Q5: Is the PTAD moiety stable in aqueous buffers?
The PTAD functional group is known to be unstable in aqueous environments. It can undergo a water-assisted ring-opening, leading to its degradation. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use and to minimize the time it spends in aqueous buffers before reacting with the target molecule. The linkage formed after a successful reaction with tyrosine, however, is reported to be stable to a wide range of pH, temperature, and in human plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to tyrosine residues. | 1. Degradation of this compound: The reagent may have hydrolyzed in the aqueous buffer before reacting with the protein. 2. Incorrect buffer pH: The pH may be outside the optimal range for the tyrosine-click reaction. 3. Presence of competing nucleophiles: Other reactive species in the buffer or sample could be consuming the PTAD reagent. | 1. Prepare fresh solutions of this compound in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Minimize the reaction time in aqueous buffer. 2. Ensure the reaction buffer pH is between 7 and 9. 3. Remove any extraneous nucleophiles from the protein sample by dialysis or buffer exchange. |
| High background or non-specific labeling. | 1. Hydrolysis by-products: Degradation of the PTAD moiety might produce reactive intermediates that can non-specifically label proteins. 2. High concentration of the linker: Using a large excess of the this compound can lead to non-specific interactions. | 1. Add a small amount of a scavenger, such as Tris (2-amino-2-hydroxymethyl-propane-1,3-diol), to the reaction mixture. While Tris is generally avoided in the initial buffer, it can be used to quench reactive by-products. 2. Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and titrate up to find the optimal concentration. |
| Precipitation of the protein during conjugation. | 1. Solvent incompatibility: The organic solvent used to dissolve the this compound (e.g., DMSO) may be causing the protein to precipitate when added to the reaction. 2. Change in protein properties: The conjugation itself might alter the solubility of the protein. | 1. Minimize the volume of the organic solvent added to the reaction mixture. Typically, the final concentration of the organic solvent should be kept below 10% (v/v). 2. Screen different buffers and consider adding stabilizing excipients like arginine or glycerol. |
Illustrative Stability Data
| Buffer (50 mM) | pH | Temperature | Incubation Time | Hypothetical % Remaining this compound |
| Phosphate | 7.4 | 25°C | 1 hour | 85% |
| Phosphate | 7.4 | 25°C | 4 hours | 50% |
| HEPES | 8.0 | 25°C | 1 hour | 90% |
| HEPES | 8.0 | 25°C | 4 hours | 60% |
| Citrate | 5.0 | 25°C | 1 hour | 70% |
| Citrate | 5.0 | 25°C | 4 hours | 30% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to determine the stability of this compound in a buffer of interest using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Quenching solution (e.g., a solution of a tyrosine-containing peptide)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Incubation: Add the this compound stock solution to the buffer of interest to a final concentration of 1 mM. Prepare several identical samples for different time points.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25°C). At designated time points (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), take an aliquot from one of the samples.
-
Quenching: Immediately quench the reaction by adding an excess of a tyrosine-containing peptide to the aliquot. This will convert the remaining stable this compound into a stable conjugate that can be quantified.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the this compound peak or the formation of the quenched product peak over time.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. This will provide a stability profile for the linker in the tested buffer.
Visualizations
Caption: Potential aqueous degradation pathway of this compound.
Caption: Experimental workflow for assessing linker stability.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Purifying PTAD-Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the purification of proteins labeled with 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD).
Frequently Asked Questions (FAQs)
Q1: What is PTAD and why is it used for protein labeling?
A1: PTAD (4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione) is a chemical reagent used for the covalent labeling of proteins. It exhibits high reactivity and selectivity for the phenolic side chain of tyrosine residues.[1][2][3] This specificity allows for targeted modification of proteins, which is valuable for a variety of applications, including structural proteomics, mapping protein-protein interactions, and creating antibody-drug conjugates.[4][5]
Q2: What are the most common challenges in purifying PTAD-labeled proteins?
A2: The primary challenges include:
-
Non-specific labeling: PTAD can decompose into an isocyanate byproduct, which promiscuously labels primary amines like lysine residues, leading to a heterogeneous mixture of products.
-
Low labeling efficiency: Inaccessible tyrosine residues due to protein folding can result in a low yield of labeled protein.
-
Protein precipitation: Changes in protein solubility after labeling can lead to aggregation and precipitation.
-
Difficulty in removing excess reagent: Unreacted PTAD and its byproducts can interfere with downstream applications and need to be efficiently removed.
-
Standard purification issues: General challenges associated with affinity chromatography, such as the tagged protein not binding to the resin, being lost during wash steps, or eluting with low yield or purity, are also common.
Q3: How can I improve the selectivity of PTAD labeling for tyrosine residues?
A3: To enhance tyrosine selectivity and minimize off-target reactions, you can:
-
Use a scavenger for isocyanate byproducts: Including Tris buffer (2-amino-2-hydroxymethyl-propane-1,3-diol) in the reaction medium is highly effective at scavenging the isocyanate decomposition product of PTAD, thus preventing non-specific labeling of lysine residues.
-
Optimize reaction conditions: Perform the labeling reaction in an appropriate buffer system (e.g., PBS, HEPES) and at a suitable pH range (typically pH 7-8).
-
Consider electrochemical generation of PTAD: An alternative method involves the in-situ electrochemical generation of PTAD from its precursor. This technique can reduce the formation of the isocyanate byproduct and may not require a scavenger like Tris.
Q4: My protein has a low labeling efficiency. What can I do?
A4: Low labeling efficiency can be due to several factors:
-
Inaccessible Tyrosine Residues: The tyrosine residues on your protein of interest may be buried within the protein's three-dimensional structure. You might consider performing the labeling under partially denaturing conditions to expose these residues, but this must be balanced with maintaining the protein's integrity if functional studies are planned downstream.
-
Suboptimal Reagent Concentration: The concentration of PTAD may be too low. A 10-fold molar excess of PTAD relative to the protein is a good starting point, but this may need to be optimized for your specific protein.
-
Inefficient PTAD Activation: If you are using a precursor that requires activation (e.g., red·PTAD), ensure that the activation step is complete. A distinct color change from colorless/pale yellow to a deep red indicates successful activation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background/Non-Specific Labeling | PTAD decomposition to isocyanate, which reacts with lysines. | Add Tris buffer (100 mM) to the reaction to act as an isocyanate scavenger. Consider using an electrochemical method for in-situ PTAD generation to minimize byproduct formation. |
| PTAD concentration is too high. | Optimize the PTAD to protein molar ratio. Start with a 10-fold molar excess and titrate down. | |
| Low Yield of Labeled Protein | Tyrosine residues are not solvent-accessible. | If compatible with your downstream application, consider using mild denaturants to partially unfold the protein and increase tyrosine exposure. |
| Inefficient PTAD activation. | Ensure complete activation of the PTAD precursor; a visible color change to deep red should be observed. Use the activated reagent within 30 minutes. | |
| Protein loss during purification. | Optimize your affinity purification protocol. Ensure the affinity tag is accessible. Check wash and elution buffer compositions and concentrations. | |
| Protein Precipitation After Labeling | The covalent modification has altered the protein's solubility. | Try adding solubilizing agents such as glycerol (up to 20%) or non-ionic detergents (e.g., Tween-20 up to 2%) to your buffers. Perform labeling and purification at 4°C to minimize aggregation. |
| No Protein in Eluate | The protein of interest did not bind to the affinity resin. | Verify the expression and integrity of your affinity tag via Western blot. Ensure the tag is accessible; consider purification under denaturing conditions if necessary. Check that your buffers do not contain components that interfere with binding (e.g., chelating agents for His-tag purification). |
| Protein was lost during wash steps. | Your wash conditions may be too stringent. Try reducing the concentration of the competing agent (e.g., imidazole for His-tags) or salt in the wash buffer. | |
| Elution conditions are too mild. | Increase the concentration of the eluting agent. For example, use a higher concentration of imidazole for His-tagged proteins or a lower pH. |
Quantitative Data Presentation
The efficiency of PTAD labeling can be assessed using quantitative mass spectrometry. The table below summarizes the labeled-to-unlabeled (L/U) ratios for tyrosine residues in Bovine Serum Albumin (BSA) under native and denaturing conditions, demonstrating how protein conformation affects tyrosine accessibility.
Table 1: Quantitative Analysis of PTAD Labeling of BSA Tyrosine Residues
| Tyrosine Residue | L/U Ratio (Native BSA) | Log2 Fold Change (4M Urea vs. Native) | Log2 Fold Change (8M Urea vs. Native) |
| Y163 | 0.15 | 1.5 | 2.8 |
| Y171 | 0.30 | 0.1 | 0.2 |
| Y173 | 0.25 | 0.2 | 0.3 |
| Y179 | 0.05 | 1.0 | 2.0 |
| Y180 | 0.50 | -0.5 | -1.0 |
| Y355 | 0.08 | 0.8 | 1.5 |
| Y364 | 0.40 | 0.0 | 0.1 |
| Y424 | 0.35 | 0.1 | 0.2 |
| Y475 | 0.60 | -0.8 | -1.5 |
Data adapted from a study on discriminating protein structure changes using PTAD conjugation. The L/U ratio represents the ratio of labeled to unlabeled tyrosine. The Log2 fold change indicates the change in labeling upon unfolding the protein with urea.
Experimental Protocols
Protocol 1: General PTAD Labeling of a Target Protein
-
Protein Preparation:
-
Prepare your protein of interest at a concentration of at least 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If non-specific labeling is a concern, exchange the buffer to one containing 100 mM Tris-HCl, pH 8.0.
-
-
PTAD Activation (if using a precursor):
-
In a separate microcentrifuge tube, dissolve the unactivated PTAD precursor and an oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) in an organic solvent like DMF or acetonitrile.
-
Mix for approximately 5 minutes until a deep red color develops, indicating the formation of active PTAD.
-
Keep the activated PTAD on ice and use it within 30 minutes.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the activated PTAD solution to your protein solution.
-
Incubate the reaction at room temperature for up to 30 minutes with gentle mixing.
-
-
Removal of Excess Reagent:
-
To remove unreacted PTAD and byproducts, perform buffer exchange using a desalting column (e.g., a spin column with an appropriate molecular weight cutoff).
-
Protocol 2: Affinity Purification of a PTAD-Labeled, His-Tagged Protein
-
Resin Preparation:
-
Equilibrate a sufficient amount of Ni-NTA agarose resin with a binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Binding:
-
Add the PTAD-labeled protein sample (after removal of excess reagent) to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow the His-tagged protein to bind to the resin.
-
-
Washing:
-
Centrifuge the resin to pellet it and remove the supernatant (flow-through).
-
Wash the resin with 5-10 column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Repeat the wash step 2-3 times.
-
-
Elution:
-
Add elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0) to the washed resin.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Centrifuge and collect the supernatant, which contains the purified PTAD-labeled protein.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to check for purity and by mass spectrometry to confirm labeling.
-
Visualizations
Caption: Experimental workflow for PTAD labeling and purification.
Caption: Troubleshooting logic for PTAD-labeled protein purification.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 3. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving PTAD Selectivity for Surface-Exposed Tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) for labeling surface-exposed tyrosine residues.
Troubleshooting Guide
This guide addresses common issues encountered during PTAD labeling experiments, offering potential causes and solutions to enhance the selectivity for surface-exposed tyrosines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency of Target Tyrosine | 1. Inaccessible Tyrosine Residue: The target tyrosine may be buried within the protein's tertiary structure.[1] 2. Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or PTAD concentration can hinder the reaction. 3. PTAD Reagent Degradation: PTAD is sensitive to light and humidity.[2] | 1. Conformational Analysis: If possible, use structural data or modeling to assess the solvent accessibility of the target tyrosine. Labeling efficiency is often related to the depth of the tyrosine from the protein surface.[3] 2. Optimize Reaction Buffer: A mixed solvent system of 100 mM phosphate buffer and acetonitrile (1:1) can improve labeling efficiency.[4] A pH range of 7.0-7.2 is generally recommended.[5] 3. Use Freshly Prepared PTAD: Prepare PTAD solutions immediately before use. If using the reduced form (red·PTAD), ensure complete activation with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) until a color change is observed. |
| High Off-Target Labeling (e.g., Lysine, Tryptophan) | 1. PTAD Decomposition: PTAD can decompose into a promiscuous isocyanate byproduct that reacts with primary amines like lysine. 2. Reaction with Tryptophan: PTAD can react with tryptophan, especially at lower pH. | 1. Use Tris Buffer as a Scavenger: Including 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) in the reaction buffer can scavenge the isocyanate byproduct. 2. Control Reaction pH: Maintain a pH of around 7.2 to favor tyrosine labeling over tryptophan. 3. Electrochemical PTAD Generation: Consider in situ electrochemical generation of PTAD from its urazole precursor to minimize decomposition and side reactions. |
| Protein Precipitation During Labeling | 1. Solvent Incompatibility: The addition of organic co-solvents like acetonitrile or DMF can cause some proteins to precipitate. 2. Change in Isoelectric Point: Labeling can alter the protein's isoelectric point, leading to precipitation if the buffer pH is close to the new pI. | 1. Optimize Solvent System: If precipitation occurs with one co-solvent (e.g., DMF), try another like acetonitrile. Adjust the ratio of aqueous buffer to organic solvent. 2. Adjust Buffer pH: If precipitation is suspected to be due to a pI shift, try performing the reaction at a pH further away from the predicted pI of the labeled protein. |
| Inconsistent Labeling Results | 1. Variability in Reagent Activity: Inconsistent activation of red·PTAD or degradation of PTAD stock. 2. Inconsistent Reaction Times or Temperatures. | 1. Standardize Reagent Preparation: Ensure complete and consistent activation of red·PTAD for each experiment. Use fresh PTAD solutions. 2. Maintain Consistent Experimental Parameters: Precisely control reaction times and maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target labeling with PTAD, and how can I minimize it?
A1: The primary cause of off-target labeling, particularly on lysine residues, is the decomposition of PTAD into a promiscuous isocyanate byproduct. To minimize this, you can include a small amount of Tris buffer in your reaction, which acts as a scavenger for the isocyanate. Additionally, PTAD can react with tryptophan residues, a reaction that is favored at lower pH. Maintaining a pH of approximately 7.2 will enhance selectivity for tyrosine.
Q2: My target protein has multiple tyrosine residues. How can I selectively label the surface-exposed ones?
A2: The accessibility of a tyrosine residue is a key factor in its reactivity with PTAD. Tyrosines on the protein surface are more likely to be labeled than those buried within the protein's core. While solvent exposure is a good indicator, the orientation of the phenolic ring also plays a role. By carefully controlling the reaction time and PTAD concentration, you can favor the labeling of more accessible tyrosines. Shorter reaction times and lower PTAD concentrations will preferentially label the most reactive and exposed sites.
Q3: What are the optimal buffer conditions for PTAD labeling?
A3: For general protein labeling, a phosphate-buffered saline (PBS) at a pH of 7.0-7.2 is a good starting point. To improve selectivity and efficiency, a mixed solvent system of 100 mM phosphate buffer and acetonitrile (1:1 v/v) has been shown to be effective. If off-target lysine labeling is a concern, the inclusion of Tris buffer is recommended.
Q4: How can I confirm that PTAD has labeled my protein at the desired tyrosine residue?
A4: Mass spectrometry is the gold standard for identifying and quantifying PTAD labeling on proteins. Following the labeling reaction, the protein is typically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of the modified tyrosine residues and the quantification of the label-to-unlabeled ratio for each site.
Q5: Can I use PTAD for labeling proteins on the surface of living cells?
A5: Yes, site-specific labeling of receptor proteins on the surfaces of living cells is possible. For live-cell applications, it is crucial to use cell-impermeable PTAD derivatives and to optimize labeling conditions to minimize cell toxicity. This often involves using lower concentrations of the labeling reagent and shorter incubation times. A blocking step with a protein like bovine serum albumin (BSA) can help to reduce non-specific binding.
Experimental Protocols
General PTAD Labeling of a Purified Protein
This protocol is a starting point and may require optimization for your specific protein.
-
Protein Preparation: Dissolve the purified protein in a suitable buffer, such as 100 mM sodium phosphate, pH 7.2. A protein concentration of 1 mg/mL is a good starting point.
-
PTAD Solution Preparation: Prepare a stock solution of PTAD in an organic solvent like acetonitrile or DMF. If using the reduced form (red·PTAD), activate it by adding an equimolar amount of an oxidizing agent (e.g., DBH) and wait for the color change to indicate oxidation.
-
Labeling Reaction: Add the PTAD solution to the protein solution. A molar ratio of PTAD to protein in the range of 10:1 to 40:1 is a common starting point. Incubate the reaction at room temperature for a specified time, for example, 1 hour.
-
Quenching: To stop the reaction, add a quenching reagent. If not using Tris buffer in the reaction, a primary amine-containing compound can be added.
-
Purification: Remove excess PTAD and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein using mass spectrometry to confirm and quantify tyrosine modification.
PTAD Labeling with Improved Selectivity
This protocol incorporates steps to minimize off-target reactions.
-
Protein Preparation: Dissolve the protein in a buffer containing Tris, for example, 40 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Solvent System: For enhanced selectivity, a mixed solvent system of 100 mM phosphate buffer and acetonitrile (1:1 v/v) can be used.
-
PTAD Preparation and Labeling: Follow steps 2 and 3 from the general protocol.
-
Quenching: The Tris in the buffer will act as a quenching agent.
-
Purification and Analysis: Follow steps 5 and 6 from the general protocol.
Visualizations
Caption: General workflow for PTAD labeling of proteins.
Caption: Troubleshooting logic for PTAD labeling experiments.
References
- 1. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminating changes in protein structure using tyrosine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Validation & Comparative
comparative analysis of tyrosine-selective bioconjugation methods
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of proteins is a cornerstone of modern chemical biology and drug development. While lysine and cysteine have traditionally been the workhorses for bioconjugation, their high abundance or specific reactivity profiles can lead to heterogeneous products. Tyrosine, with its unique phenolic side chain and relatively low surface exposure, has emerged as a prime target for achieving site-selective protein modifications. This guide provides a comparative analysis of prominent tyrosine-selective bioconjugation methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of various tyrosine-selective bioconjugation methods. It is important to note that the data presented is compiled from a variety of literature sources, and direct comparison may be limited due to the use of different protein substrates and reaction conditions.
| Method | Reagent/Catalyst | Typical Yield (%) | Reaction Time | pH | Key Advantages | Potential Disadvantages |
| Tyrosine-Click Reaction | 4-Phenyl-3H-1,2,4-triazoline-3,5-diones (PTADs) | ~60% (on peptides)[1] | < 5 min - 2 h | 6.5 - 8.0 | Fast, chemoselective, stable linkage, compatible with other ligations[1][2] | Potential for side reactions (isocyanate formation), reagent instability.[1][2] |
| Diazonium Coupling | Aryl diazonium salts (e.g., FBDP) | >90% (on viral capsids), 47-95% (model substrates) | 15 min - 72 h | 4.5 - 9.0 | High yields, stable reagents available, introduces bioorthogonal handles. | pH-dependent selectivity, potential cross-reactivity with histidine. |
| Enzymatic Ligation | Tyrosinase | Quantitative | 30 min - 2 h | 6.5 - 7.0 | High selectivity, mild conditions, uses native amino acids. | Requires accessible tyrosine, potential for enzyme inhibition. |
| Photoredox Catalysis | Lumiflavin | High conversion | 30 - 75 min | ~7.0 | High site-selectivity, mild conditions, introduces bioorthogonal handles. | Requires light source, potential for side reactions with tryptophan. |
| Radical-Based Methods | Urazole or Iminoxyl Radicals | High yield | Short | Neutral | High tyrosine selectivity, can be reversible. | Potential for oxidation of other residues (e.g., methionine). |
| Transition Metal-Mediated | Palladium(II) acetate | 50-65% (monoadduct) | 45 min | 8.5 - 9.0 | Selective for tyrosine, can introduce hydrophobic moieties. | Requires metal catalyst, potential for cysteine oxidation. |
| Hypervalent Iodine | Ethynylbenziodoxolones (EBX) | 19-65% (on proteins/peptides) | 1 - 72 h | 8.2 - 9.0 | Tolerates most nucleophilic residues, stable bioconjugates. | Reacts with cysteine. |
Experimental Protocols: Methodologies for Key Experiments
Tyrosine-Click Reaction using PTAD Reagents
This protocol is adapted from studies on the chemoselective modification of peptides and proteins.
Materials:
-
Protein/peptide containing accessible tyrosine residues
-
4-Phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) derivative (e.g., with a reporter tag)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (MeCN)
-
Tris buffer (1 M, pH 8.0) for scavenging
-
HPLC for purification and analysis
Procedure:
-
Dissolve the protein/peptide in phosphate buffer (pH 7.0).
-
Prepare a stock solution of the PTAD derivative in an organic solvent like MeCN.
-
Add the PTAD derivative solution to the protein/peptide solution. A typical molar excess of the PTAD reagent is 3 equivalents. The final concentration of MeCN should be kept low (e.g., 6%) to maintain protein stability and enhance selectivity.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
To quench the reaction and scavenge any isocyanate byproducts, add a small amount of Tris buffer.
-
Purify the resulting bioconjugate using reversed-phase HPLC.
-
Characterize the product by mass spectrometry to confirm successful and selective conjugation.
Diazonium Salt-Based Ligation with FBDP
This protocol is based on the use of the bench-stable 4-formylbenzene diazonium hexafluorophosphate (FBDP) reagent.
Materials:
-
Protein/peptide with surface-exposed tyrosine residues
-
4-Formylbenzene diazonium hexafluorophosphate (FBDP)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)
-
DMSO
-
Size-exclusion chromatography media for purification
Procedure:
-
Dissolve the protein/peptide in the sodium phosphate buffer at the desired pH (e.g., pH 8.0 for optimal reactivity).
-
Prepare a stock solution of FBDP in DMSO.
-
Add the FBDP solution to the protein solution with gentle mixing. A small excess of FBDP (e.g., 1.1 equivalents for model substrates) can be used.
-
Incubate the reaction at room temperature for 30 minutes to several hours, depending on the substrate.
-
Purify the aldehyde-modified protein from excess reagents using size-exclusion chromatography.
-
The incorporated aldehyde can be further functionalized using bioorthogonal chemistries, such as reaction with a hydroxylamine- or hydrazine-containing probe to form a stable oxime or hydrazone linkage, respectively.
Enzymatic Bioconjugation using Tyrosinase
This protocol describes the tyrosinase-mediated coupling of a tyrosine residue to a cysteine residue.
Materials:
-
Tyrosine-containing protein
-
Cysteine-containing peptide or protein
-
Tyrosinase (from Agaricus bisporus)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
Procedure:
-
Dissolve the tyrosine-containing protein and the cysteine-containing molecule in phosphate buffer (pH 6.5).
-
Add a catalytic amount of tyrosinase to the solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction utilizes dissolved oxygen as the oxidant.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
Visualizing the Pathways: Diagrams of Bioconjugation Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows of key tyrosine-selective bioconjugation methods and the principle of selectivity.
References
A Comparative Guide to the In Vivo Stability of PTAD-Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of an antibody-drug conjugate (ADC) is a critical attribute that directly influences its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities and reduced efficacy. This guide provides an objective comparison of the in vivo stability of ADCs linked via pyridazinedione (PTAD) technology against the widely used maleimide-based linkers, supported by experimental data and detailed methodologies.
Executive Summary
Next-generation linker technologies are pivotal in advancing the safety and efficacy of ADCs. PTAD-based conjugation offers a significant advantage over traditional maleimide linkers by forming stable, re-bridged disulfide bonds, which minimizes premature drug release and enhances the overall performance of the ADC in vivo. While direct head-to-head in vivo stability data is emerging, the inherent chemical stability of the PTAD linkage strongly suggests superior performance compared to the well-documented labile nature of maleimide-based conjugates.
Comparison of Linker Stability
The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cancer cells. The following table summarizes the stability characteristics of PTAD-linked ADCs compared to traditional maleimide-based ADCs.
| Feature | PTAD-Linked ADCs | Maleimide-Linked ADCs |
| Conjugation Chemistry | Forms a stable, covalent bond by re-bridging disulfide bonds. | Reacts with thiols to form a thioether bond, but the resulting succinimide ring is susceptible to degradation. |
| In Vivo Stability | Reported to be highly stable in serum with minimal payload deconjugation over time.[][2] | Prone to retro-Michael reaction, leading to premature payload release and exchange with other thiol-containing molecules like albumin.[3][4] |
| Homogeneity | Produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[] | Often results in heterogeneous mixtures of ADCs with varying DARs. |
| Pharmacokinetics | Expected to have a longer plasma half-life of the intact ADC due to linker stability. | Can exhibit faster clearance of the intact ADC due to payload deconjugation. |
Quantitative In Vivo Stability Assessment
The in vivo stability of an ADC is typically assessed by monitoring the drug-to-antibody ratio (DAR) over time in animal models. While specific quantitative data for PTAD-linked ADCs from head-to-head comparative studies with maleimide linkers is not extensively published, the principles of assessment remain the same.
| Parameter | Method | Description |
| Intact ADC Concentration | Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the concentration of the fully assembled ADC in plasma samples over time. A slower decrease in concentration indicates higher stability. |
| Drug-to-Antibody Ratio (DAR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the average number of drug molecules conjugated to an antibody at different time points. A stable DAR over time is indicative of a stable linker. |
| Free Payload Concentration | LC-MS/MS | Quantifies the amount of prematurely released cytotoxic drug in circulation. Lower levels of free payload suggest greater linker stability. |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of ADCs. Below are detailed methodologies for key experiments.
Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma
This method is used to measure the concentration of the intact ADC in plasma samples collected from in vivo studies.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific to the ADC's monoclonal antibody)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plasma samples from ADC-treated animals
-
Detection antibody (e.g., anti-payload antibody conjugated to HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the concentration of the intact ADC in the samples by comparing their absorbance to the standard curve.
Protocol 2: LC-MS/MS for DAR and Free Payload Analysis in Plasma
This method allows for the determination of the average DAR and the quantification of free payload in plasma.
Materials:
-
LC-MS/MS system
-
Affinity capture beads (e.g., Protein A/G)
-
Digestion enzyme (e.g., IdeS for subunit analysis) or reduction agent (e.g., DTT)
-
Organic solvent (for protein precipitation and payload extraction)
-
Analytical column suitable for protein or small molecule separation
Procedure for DAR Analysis:
-
ADC Immunocapture: Incubate plasma samples with affinity capture beads to isolate the ADC.
-
Washing: Wash the beads to remove unbound plasma proteins.
-
Elution and Digestion/Reduction: Elute the ADC and either digest it into subunits with an enzyme like IdeS or reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the resulting subunits or light and heavy chains by LC-MS to determine the distribution of drug-conjugated species.
-
DAR Calculation: Calculate the average DAR based on the relative abundance of the different species.
Procedure for Free Payload Analysis:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the free payload by LC-MS/MS.
-
Quantification: Quantify the free payload concentration using a standard curve of the pure payload.
Visualizing ADC Mechanism of Action
The following diagrams illustrate the key pathways involved in the mechanism of action of an ADC.
References
A Comparative Guide to PTAD-Conjugated Antibody Efficacy
For Researchers, Scientists, and Drug Development Professionals
The efficacy of antibody-drug conjugates (ADCs) is critically dependent on the method used to attach the cytotoxic payload to the antibody. This guide provides an objective comparison of the performance of antibodies conjugated using 4-phenyl-3,5-dione-1,2,4-triazole (PTAD) chemistry against two widely used alternatives: N-hydroxysuccinimide (NHS) ester and maleimide chemistry. This comparison is supported by a compilation of experimental data from various sources, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.
Executive Summary
PTAD-mediated conjugation, which targets tyrosine residues, offers a promising alternative to traditional lysine and cysteine-based conjugation methods. The key advantage of the PTAD linkage lies in its enhanced stability, potentially leading to a wider therapeutic window for ADCs. While direct head-to-head comparative studies are emerging, the available data suggests that PTAD conjugation can produce ADCs with comparable, and in some aspects, superior properties to those generated using NHS ester and maleimide chemistries.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on conjugation efficiency, stability, and in vitro efficacy for ADCs prepared using PTAD, NHS ester, and maleimide chemistries. Data has been collated from multiple sources to provide a comparative overview.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR)
| Conjugation Chemistry | Target Residue | Typical Molar Ratio (Reagent:Antibody) | Resulting Average DAR | Reference(s) |
| PTAD | Tyrosine | 5-20 fold excess | 1.8 - 4.0 | [1] |
| NHS Ester | Lysine | 10-20 fold excess | 3.0 - 4.0 | [2] |
| Maleimide | Cysteine | 5-10 fold excess | 3.5 - 4.0 | [3][4] |
Table 2: Comparative Stability of ADC Linkages in Plasma
| Linker Type | Half-life in Human Plasma (days) | Key Findings | Reference(s) |
| PTAD-Tyrosine | Data not yet widely available in direct comparative studies. However, described as "significantly more robust" than maleimide linkages. | Highly stable to extremes of pH, temperature, and plasma exposure. | [5] |
| Thiosuccinimide (from Maleimide) | ~7 days (can be variable) | Susceptible to retro-Michael reaction leading to premature drug release. Next-generation maleimides show improved stability. | |
| Amide (from NHS Ester) | Generally stable | The amide bond is highly stable under physiological conditions. |
Table 3: Comparison of In Vitro Efficacy (IC50) of ADCs
| ADC (Antibody-Linker-Payload) | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-PTAD-Drug | HER2+ (e.g., SK-BR-3) | Data not yet widely available in direct comparative studies. | |
| Trastuzumab-Maleimide-MMAE | HER2+ (SK-BR-3) | ~0.12 nM (for DAR 1) to ~0.04 nM (for DAR 4) | |
| Trastuzumab-Maleimide-MMAE | HER2+ (BT-474) | IC50 values in the low nanomolar range. | |
| Trastuzumab-NHS Ester-DM1 (T-DM1) | HER2+ (BT-474) | Generally in the range of 13-50 ng/mL. | |
| H32-Maleimide-VCMMAE | HER2+ (N87, SK-BR-3, BT474) | Showed greater potency than H32-DM1 (NHS-based). |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, payloads, and experimental conditions across different studies. The data presented aims to provide a general performance overview.
Experimental Protocols
Detailed methodologies for the key conjugation and characterization experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: PTAD Conjugation to an Antibody (e.g., Trastuzumab)
Materials:
-
Trastuzumab (or other antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
PTAD-linked payload, dissolved in an organic solvent like DMSO.
-
Quenching reagent (e.g., L-tyrosine).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Conjugation Reaction: Add the PTAD-linked payload solution to the antibody solution at a molar excess of 5-20 fold. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add an excess of a quenching reagent like L-tyrosine to react with any unreacted PTAD reagent.
-
Purification: Purify the ADC using a pre-equilibrated SEC column to remove excess payload and other small molecules.
-
Characterization: Characterize the purified ADC for Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
Protocol 2: NHS Ester Conjugation to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS), pH 8.0-8.5.
-
NHS ester-activated payload, dissolved in DMSO.
-
Quenching reagent (e.g., Tris or glycine).
-
SEC column for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in a buffer at pH 8.0-8.5.
-
Conjugation Reaction: Add the NHS ester-activated payload to the antibody solution at a molar excess of 10-20 fold.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Purify the ADC using an SEC column.
-
Characterization: Determine the DAR of the purified ADC.
Protocol 3: Maleimide Conjugation to an Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS), pH 6.5-7.5.
-
Reducing agent (e.g., TCEP or DTT).
-
Maleimide-activated payload, dissolved in DMSO.
-
Quenching reagent (e.g., N-acetylcysteine).
-
SEC column for purification.
Procedure:
-
Antibody Reduction: Incubate the antibody with a 10-50 fold molar excess of a reducing agent for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.
-
Conjugation Reaction: Immediately add the maleimide-activated payload to the reduced antibody at a molar excess of 5-10 fold.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using an SEC column.
-
Characterization: Determine the DAR of the purified ADC.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to ADC technology and experimental workflows.
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for ADC production and characterization.
Caption: Comparison of target amino acids for different conjugation chemistries.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Protein Functionalization: Evaluating the Impact of PTAD-PEG4-Amine
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The ability to attach payloads such as drugs, imaging agents, or other functional molecules to a target protein with high specificity and stability is critical for the development of next-generation therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of PTAD-PEG4-amine, a tyrosine-targeting bioconjugation reagent, with traditional and alternative methods for protein functionalization. We will delve into the performance of these techniques, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal strategy for your research needs.
Introduction to Protein Bioconjugation Strategies
The functionalization of proteins typically involves the covalent linkage of a molecule of interest to a specific amino acid residue on the protein's surface. The choice of the target amino acid and the conjugation chemistry is paramount, as it directly impacts the homogeneity, stability, and ultimately, the function of the resulting bioconjugate.
This compound: A Tyrosine-Targeted Approach
This compound is a heterobifunctional linker that enables the selective modification of tyrosine residues.[1][2][3] It is composed of three key components:
-
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD): This moiety reacts specifically with the phenolic side chain of tyrosine through a rapid and robust "tyrosine-click" reaction.[4][5] This reaction is chemoselective, demonstrating a preference for tyrosine over other nucleophilic amino acids like lysine and cysteine under optimized conditions.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances the solubility and provides steric separation between the protein and the conjugated molecule.
-
Amine (-NH2): A terminal primary amine serves as a versatile functional handle for the subsequent attachment of a payload molecule.
The primary application of PTAD-based linkers is in the synthesis of antibody-drug conjugates (ADCs), where the precise attachment of a cytotoxic drug to an antibody is essential for targeted cancer therapy.
Traditional Alternatives: Targeting Lysine and Cysteine
Historically, protein bioconjugation has predominantly targeted two other amino acids:
-
Lysine: With its abundant and solvent-exposed primary amine side chains, lysine is a frequent target for modification. N-hydroxysuccinimide (NHS) esters are commonly used reagents that react with lysine's amine group to form stable amide bonds. However, the high abundance of lysine residues can lead to heterogeneous products with varying numbers of conjugated molecules and different attachment sites, potentially impacting the protein's function and pharmacokinetic properties.
-
Cysteine: The sulfhydryl group of cysteine is a unique and highly reactive nucleophile, making it an excellent target for site-specific modification. Maleimide chemistry is the most common method for cysteine conjugation, forming a thioether bond. A key limitation of the maleimide-cysteine linkage is its potential for instability, as it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols in the physiological environment.
Quantitative Performance Comparison
The selection of a bioconjugation strategy is often dictated by a balance of reaction efficiency, selectivity, and the stability of the resulting linkage. The following table summarizes key performance metrics for PTAD-based tyrosine conjugation and its primary alternatives.
| Feature | PTAD-Tyrosine Conjugation | NHS Ester-Lysine Conjugation | Maleimide-Cysteine Conjugation |
| Target Amino Acid | Tyrosine | Lysine | Cysteine |
| Selectivity | High for Tyrosine over Lysine and Cysteine | Low (targets all accessible primary amines) | High for Cysteine |
| Reaction Kinetics | Very rapid (often complete in < 5-15 minutes) | Slower (typically 1-4 hours) | Rapid (minutes to a few hours) |
| Linkage Stability | High; significantly more robust than maleimide linkages to pH, temperature, and plasma exposure | High (stable amide bond) | Moderate; prone to retro-Michael reaction and thiol exchange, leading to deconjugation |
| Product Homogeneity | Can be high, depending on the number and accessibility of tyrosine residues | Low; typically results in a heterogeneous mixture of conjugates | High, especially with engineered cysteines, leading to a well-defined drug-to-antibody ratio (DAR) |
| Potential Side Reactions | PTAD can decompose to an isocyanate, leading to non-specific amine labeling (can be suppressed with Tris buffer) | Hydrolysis of the NHS ester in aqueous solution | Reaction with other nucleophiles at higher pH; hydrolysis of the maleimide ring |
| Reaction Conditions | Broad pH range (pH 7-10), aqueous buffers | pH 8.0-9.0 for optimal reactivity | pH 6.5-7.5 to ensure thiol reactivity and minimize reaction with amines |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for the key techniques discussed.
Protocol 1: Tyrosine-Specific Protein Labeling with this compound
This protocol is adapted from the general principles of the tyrosine-click reaction and is intended for the initial labeling of a protein with this compound. The resulting amine-functionalized protein can then be used in a second step for payload conjugation.
Materials:
-
Protein of interest (e.g., antibody) in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS)).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
-
Reaction Buffer: 200 mM Tris-HCl, pH 7.4 (The Tris buffer is crucial for quenching the isocyanate side product).
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or MeCN to prepare a 10 mM stock solution.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. b. The reaction is typically very fast and can be complete within 5-30 minutes at room temperature. c. Gently mix the reaction mixture during the incubation period.
-
Purification: a. Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). b. Collect the protein-containing fractions.
-
Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling (DOL), representing the average number of this compound molecules per protein, can be determined by mass spectrometry.
Protocol 2: Lysine-Targeted Protein Labeling with NHS Ester
This protocol provides a general procedure for labeling proteins with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
NHS ester of the desired label.
-
Anhydrous DMSO or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Stock Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.
-
Quenching (Optional): Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the conjugate using a desalting column as described in Protocol 1.
-
Characterization: Determine the protein concentration and the degree of labeling, typically by UV-Vis spectrophotometry if the label has a distinct absorbance.
Protocol 3: Cysteine-Targeted Protein Labeling with Maleimide
This protocol outlines the steps for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine residues.
-
Reducing agent (if cysteines are in disulfide bonds), e.g., TCEP (tris(2-carboxyethyl)phosphine).
-
Maleimide-functionalized molecule.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Degassed buffer at pH 6.5-7.5 (e.g., PBS with EDTA).
-
Desalting column.
Procedure:
-
Protein Preparation (and Reduction if necessary): a. Dissolve the protein in the degassed reaction buffer. b. If the target cysteines are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Maleimide Stock Solution: Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
Purification: Purify the conjugate using a desalting column.
-
Characterization: Determine the protein concentration and degree of labeling.
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the experimental workflow for ADC synthesis and the different protein labeling strategies.
Conclusion
The field of protein bioconjugation is continuously evolving, with new methodologies offering greater control over the site of modification and the stability of the resulting conjugate. This compound represents a significant advancement, providing a rapid and highly selective method for functionalizing proteins at tyrosine residues. The resulting linkage exhibits superior stability compared to the widely used maleimide-cysteine bond, a critical advantage for in vivo applications such as antibody-drug conjugates.
While traditional methods of targeting lysine and cysteine residues remain valuable tools, the choice of conjugation strategy must be carefully considered based on the specific protein, the desired properties of the final conjugate, and the intended application. For applications demanding high stability and selectivity, the tyrosine-click reaction with reagents like this compound offers a compelling alternative to conventional approaches. As research in this area progresses, we can anticipate the development of even more refined tools for the precise engineering of protein function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of PTAD and Other Click Chemistry Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. The ideal linker should offer high reactivity, selectivity, and stability under physiological conditions. This guide provides an objective, data-driven comparison of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with other prominent click chemistry linkers, including those used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation.
Introduction to PTAD and Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly selective, making them invaluable tools in bioconjugation. These reactions enable the precise attachment of molecules, such as drugs or imaging agents, to biomolecules like proteins and antibodies.
PTAD (4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione) has emerged as a powerful tool for bioconjugation, specifically targeting tyrosine residues. PTAD linkers are versatile and can be functionalized with moieties like azides or alkynes, allowing for subsequent click chemistry reactions[1][2]. The reaction of PTAD with tyrosine is highly selective and forms a stable covalent bond, minimizing off-target reactions with other amino acid residues[1].
This guide will delve into a comparative analysis of PTAD with other widely used click chemistry linkers, focusing on their performance in terms of reaction kinetics, stability, and overall efficiency.
Quantitative Performance Comparison
The choice of a click chemistry linker often depends on the specific requirements of the application, such as the desired reaction speed, the stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following table summarizes the key quantitative performance metrics of PTAD and other major click chemistry reactions.
| Feature | PTAD (Tyrosine-Click) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation (IEDDA) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fast (qualitative, specific k₂ not readily available) | 10¹ - 10⁴ | 10⁻³ - 1 | up to 10⁶ |
| Reaction Time | < 5 - 30 minutes | Minutes to hours | Hours | Seconds to minutes |
| Biocompatibility | Good (can be performed in aqueous buffers) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) | Excellent (copper-free) |
| Linkage Stability | Highly stable across a wide pH range and in plasma[3][4] | Very high (triazole ring is highly stable) | Very high (triazole ring is highly stable) | Stable |
| Selectivity | High for tyrosine residues | High for azide and alkyne groups | High for azide and strained alkyne groups | High for tetrazine and strained alkene/alkyne |
In-Depth Linker Analysis
PTAD (Tyrosine-Click Reaction)
The reaction between PTAD and the phenolic side chain of tyrosine is an ene-type reaction that proceeds rapidly under mild, aqueous conditions. This "tyrosine-click" reaction is highly selective for tyrosine residues, offering a distinct advantage when targeting specific sites on a protein. The resulting C-C bond is exceptionally stable, showing resistance to hydrolysis over a broad pH range and stability in human blood plasma.
While the reaction is fast, with typical reaction times under 30 minutes, a precise second-order rate constant is not widely reported in the literature, making direct kinetic comparisons challenging. A potential side reaction involves the decomposition of PTAD to a phenylisocyanate byproduct, which can react with lysine residues. However, this can be effectively mitigated by the addition of a scavenger, such as Tris buffer, to the reaction mixture.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. It boasts high reaction rates and yields. However, the requirement for a copper(I) catalyst poses a significant limitation for in vivo applications due to its cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst. While highly biocompatible, SPAAC reactions are generally slower than CuAAC and tetrazine ligation. The bulky nature of the strained alkyne can also sometimes influence the properties of the bioconjugate.
Tetrazine Ligation (Inverse Electron-Demand Diels-Alder)
Tetrazine ligation is one of the fastest known bioorthogonal reactions, proceeding via an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. This catalyst-free reaction is highly biocompatible and its kinetics are exceptionally rapid, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. The rapid kinetics allow for efficient labeling at very low concentrations, which is highly advantageous for in vivo applications.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different linker technologies. Below are representative protocols for evaluating the performance of PTAD and other click chemistry linkers.
Protocol 1: Determination of Second-Order Rate Constant for PTAD-Tyrosine Conjugation
Objective: To quantify the reaction kinetics of the PTAD-tyrosine reaction.
Materials:
-
PTAD-functionalized molecule (e.g., PTAD-PEG4-Azide)
-
N-acetyl-L-tyrosine
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of the PTAD-linker and N-acetyl-L-tyrosine in ACN.
-
Initiate the reaction by mixing the reactants in a phosphate buffer/ACN co-solvent system at a known concentration.
-
At various time points, quench an aliquot of the reaction mixture with a suitable quenching agent.
-
Analyze the quenched samples by HPLC to monitor the consumption of the PTAD-linker and the formation of the product.
-
Determine the initial reaction rates at different reactant concentrations.
-
Calculate the second-order rate constant (k₂) by plotting the initial rates against the product of the reactant concentrations.
Protocol 2: Comparative Stability Analysis of Bioconjugates in Human Plasma
Objective: To compare the stability of the linkages formed by PTAD, CuAAC, SPAAC, and tetrazine ligation in a biologically relevant medium.
Materials:
-
Purified bioconjugates of a model protein (e.g., IgG) with a fluorescent dye attached via PTAD, CuAAC, SPAAC, and tetrazine linkers.
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE analysis equipment
-
Fluorescence scanner
Procedure:
-
Incubate each bioconjugate in human plasma at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of each sample.
-
Analyze the aliquots by SDS-PAGE.
-
Visualize the protein bands using a fluorescence scanner to detect the amount of dye remaining conjugated to the protein.
-
Quantify the fluorescence intensity of the protein band at each time point to determine the percentage of intact conjugate remaining.
-
Calculate the half-life of each linkage in human plasma.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental processes described.
PTAD-Tyrosine Click Reaction
Caption: PTAD-Tyrosine conjugation pathway.
General Click Chemistry Workflow
Caption: Experimental workflow for bioconjugation.
Conclusion
The choice of a click chemistry linker is a critical decision in the development of bioconjugates. PTAD offers a unique and powerful strategy for the selective modification of tyrosine residues, forming highly stable linkages under mild conditions. While it demonstrates rapid reaction kinetics, the lack of a widely reported second-order rate constant makes direct quantitative comparisons with other click chemistries challenging.
-
For applications requiring extreme speed and biocompatibility, particularly in vivo, tetrazine ligation is currently the frontrunner. Its exceptionally fast kinetics allow for efficient labeling at low concentrations.
-
SPAAC provides an excellent balance of biocompatibility and reasonable reaction rates for many applications, avoiding the cytotoxicity associated with CuAAC.
-
CuAAC remains a highly efficient and fast method for in vitro applications where the presence of copper is not a concern.
-
PTAD presents a valuable and complementary tool, especially when targeting tyrosine residues is desired for site-specific conjugation, and its robust linkage stability is a key advantage.
Researchers should carefully consider the specific requirements of their project, including the target biomolecule, the desired reaction conditions, and the end application of the bioconjugate, to select the most appropriate click chemistry linker. Further quantitative studies on the kinetics of the PTAD-tyrosine reaction will be invaluable for a more complete head-to-head comparison.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PTAD-PEG4-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development utilizing PTAD-PEG4-amine, a heterobifunctional linker integral to the synthesis of antibody-drug conjugates (ADCs), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, this guide synthesizes safety information from analogous chemical compounds to provide a comprehensive operational and disposal plan.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C22H35N5O9 |
| Molecular Weight | 513.54 g/mol |
| Physical Form | Oil |
| Solubility | Soluble in MeOH, DMF, and DMSO.[2] 10 mM in DMSO.[4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Health Hazards and Safety Precautions
Based on safety data for similar PEG-amine compounds and chemicals with amine functional groups, this compound may present the following hazards:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. Repeated or prolonged contact could lead to allergic reactions in susceptible individuals.
-
Eye Contact: May cause eye irritation.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a tested and approved respirator.
Step-by-Step Disposal Protocol
The following protocol is a recommended guideline for the proper disposal of this compound. Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling of Unused and Expired Material:
- For pure, unused this compound, consult your institution's EHS guidelines. It will likely be classified as chemical waste.
- Do not attempt to dispose of the pure compound down the drain or in regular trash.
3. Disposal of Contaminated Materials:
- Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated, sealed waste container.
- Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid drain disposal.
4. Spill Management:
- Small Spills:
- Ensure the area is well-ventilated.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
- Collect the absorbent material into a designated chemical waste container.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as chemical waste.
- Large Spills:
- Evacuate the immediate area.
- Alert your institution's EHS or emergency response team.
- Prevent the spill from entering drains or waterways.
5. Final Disposal:
- All collected waste containers must be sealed, properly labeled with the contents ("this compound waste"), and stored in a designated hazardous waste accumulation area.
- Arrange for pickup and disposal by a certified hazardous waste disposal company, following your institution's procedures. Incineration at a licensed facility is a common and effective method for the disposal of amine-containing waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines and prioritizing safety, researchers can mitigate the risks associated with this compound and ensure its responsible disposal, thereby fostering a secure and environmentally conscious laboratory environment.
References
Personal protective equipment for handling PTAD-PEG4-amine
Essential Safety and Handling of PTAD-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of this compound. Given its composition as a reactive triazolinedione (a type of azo compound), a polyethylene glycol (PEG) linker, and a terminal amine, a comprehensive approach to safety is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to the following personal protective equipment guidelines is essential at all times when handling this compound.
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are essential for handling this compound. For prolonged handling or in situations with a risk of direct contact, double-gloving is recommended. Gloves should be changed immediately if they become contaminated.[1]
-
Body Protection: A fully buttoned lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, consider using a disposable gown over the lab coat.[1]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential dust or aerosols.[1] If a fume hood is not available or for procedures that may generate significant dust, such as weighing, a NIOSH-approved respirator is necessary.[1]
Operational Plan: Step-by-Step Handling Procedures
A strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Engineering Controls: All work involving this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to reduce inhalation exposure.[2]
-
Weighing and Transfer:
-
Handle solid this compound with care to avoid creating dust.
-
Use anti-static spatulas and weigh boats to prevent ignition from static discharge.
-
Clean any spills immediately with appropriate materials.
-
-
Dissolving the Compound:
-
Add the solvent to the vial containing the pre-weighed compound.
-
Securely cap the vial before agitating to dissolve the compound.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
Use appropriate pipettes and techniques to avoid splashes and aerosols when transferring solutions.
-
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides general guidance for handling related chemical classes.
| Parameter | Guideline | Source Category |
| Storage Temperature | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | Compound Specific |
| pH for Amine Reactions | Use non-amine-containing buffers at pH 7-9. | Amine Chemistry |
| Incompatible Materials | Strong acids, strong oxidizers, halogens. | Amine Chemistry |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
